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  • Product: 2-(p-Tolyloxy)ethanamine hydrochloride
  • CAS: 850421-15-7

Core Science & Biosynthesis

Foundational

Architecting Novel Therapeutics: A Technical Guide to 2-(p-Tolyloxy)ethanamine Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, 2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) emerges as a highly versatile and structurally privileged building block[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, 2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) emerges as a highly versatile and structurally privileged building block[1]. Featuring an aryloxyethylamine scaffold, this compound bridges the gap between synthetic tractability and biological target engagement. It is widely utilized by drug development professionals to synthesize ligands for G-protein coupled receptors (GPCRs), neuroprotective agents, and novel antimalarial therapeutics[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and synthetic utility. By detailing self-validating experimental protocols and mapping its pharmacological pathways, this guide serves as an authoritative resource for researchers optimizing aryloxyethylamine-derived therapeutics.

Structural Dynamics & Physicochemical Profiling

The pharmacological value of 2-(p-Tolyloxy)ethanamine hydrochloride is intrinsically linked to its modular structural components:

  • The p-Tolyl Group: The para-methyl substitution on the phenoxy ring significantly enhances the molecule's lipophilicity[1]. This is a critical parameter for central nervous system (CNS) therapeutics, as it governs membrane permeability and blood-brain barrier (BBB) penetration.

  • The Ether Linkage: Acting as a hydrogen bond acceptor, the ether oxygen provides both binding affinity to target proteins and conformational flexibility to the ethylamine side chain.

  • The Primary Amine (Hydrochloride Salt): The terminal amine serves as the primary reactive handle. Supplied as a hydrochloride salt, the compound exhibits excellent shelf stability, resistance to oxidation, and high aqueous solubility, making it ideal for controlled synthetic manipulation[1].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1]:

PropertyValue / Description
Chemical Name 2-(p-Tolyloxy)ethanamine hydrochloride
IUPAC Name 2-(4-methylphenoxy)ethanamine;hydrochloride
CAS Registry Number 850421-15-7
Molecular Formula C₉H₁₄ClNO
Molecular Weight 187.66 g/mol
Canonical SMILES CC1=CC=C(C=C1)OCCN.Cl
Key Functional Groups Primary Amine, Aryl Ether, p-Tolyl
Recommended Storage 2-8°C, under an inert atmosphere

Chemical Reactivity & Synthetic Workflows

As a primary amine, 2-(p-Tolyloxy)ethanamine is a potent nucleophile capable of participating in amidation, alkylation, and the synthesis of nitrogen-containing heterocycles (such as benzimidazoles)[1]. However, because the compound is supplied as a hydrochloride salt, it exists in equilibrium with its free base form. Acid-base chemistry is the fundamental first step in any synthetic workflow involving this molecule; a base must be introduced to neutralize the HCl and liberate the reactive lone pair on the nitrogen [1].

Direct alkylation of primary amines often leads to uncontrolled over-alkylation, yielding a mixture of secondary, tertiary, and quaternary ammonium salts[1]. To architect specific secondary amine GPCR ligands, Reductive Amination is the gold-standard methodology[2].

Workflow A 2-(p-Tolyloxy)ethanamine HCl (Starting Material) B Free Base Generation (Neutralization) A->B Base (e.g., TEA) C Imine Condensation (+ Aldehyde/Ketone) B->C -H2O D Selective Reduction (NaBH(OAc)3) C->D Low Temp E N-Alkylated Scaffold (Target Compound) D->E Workup

Caption: Synthetic workflow for controlled reductive amination of aryloxyethylamines.

Step-by-Step Protocol: Controlled Reductive Amination

This protocol provides a self-validating system for synthesizing mono-alkylated derivatives, ensuring high yield and preventing over-alkylation[2].

  • Liberation of the Free Amine:

    • Action: Suspend 1.0 equivalent of 2-(p-Tolyloxy)ethanamine hydrochloride in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA) dropwise at room temperature.

    • Causality: The HCl salt masks the amine's nucleophilicity. TEA acts as a non-nucleophilic base to scavenge the proton, liberating the free amine for the subsequent nucleophilic attack[1].

  • Imine Condensation:

    • Action: Add 1.0 equivalent of the target aldehyde to the mixture. Introduce activated 4Å molecular sieves. Stir for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) (visualized with ninhydrin stain) until the primary amine spot disappears.

    • Causality: The primary amine attacks the carbonyl carbon, forming a hemiaminal that dehydrates into an imine. The molecular sieves sequester the generated water, driving the thermodynamic equilibrium entirely toward imine formation and preventing reversible hydrolysis.

  • Selective Reduction:

    • Action: Cool the reaction vessel to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). Allow the reaction to slowly warm to room temperature and stir for 6 hours[2].

    • Causality: Cooling mitigates exothermic degradation. NaBH(OAc)₃ is specifically chosen over stronger agents (like LiAlH₄ or NaBH₄) because its steric bulk and electron-withdrawing acetate groups make it a mild, highly selective reducing agent. It reduces the protonated iminium ion without reducing unreacted aldehydes or other sensitive functional groups.

  • Quenching and Workup:

    • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The mildly basic NaHCO₃ quench neutralizes any residual reducing agent and ensures the newly formed secondary amine remains unprotonated. This maximizes its partition into the lipophilic organic phase during extraction, ensuring high recovery.

Pharmacological Applications & Target Engagement

The aryloxyethylamine structural motif is a privileged scaffold in drug discovery, primarily due to its ability to mimic endogenous monoamine neurotransmitters (such as serotonin and dopamine)[1].

GPCR Modulation and Metabolic Disease

Derivatives of 2-(p-Tolyloxy)ethanamine have shown profound efficacy as ligands for G-protein coupled receptors (GPCRs). Recent molecular modeling and in vivo studies have identified chalcone-based aryloxyethylamines as potent binders to the β3-Adrenergic Receptor (β3-AR) [3]. These compounds exhibit strong binding affinities (docking scores up to -8.9 kcal/mol), forming critical hydrogen bonds with residues like Asn312 and Ser209[3]. By agonizing β3-AR, these derivatives trigger a signaling cascade that results in significant glucose-lowering effects, demonstrating immense potential as antidiabetic agents[3].

Antimalarial Activity (FAS II Inhibition)

Beyond human neurochemistry and metabolism, the aryloxyethylamine scaffold has been identified as a potent inhibitor of the Fatty Acid Biosynthesis (FAS II) pathway in Plasmodium falciparum[1]. By disrupting the parasite's ability to synthesize essential lipids, derivatives of 2-(p-Tolyloxy)ethanamine represent a novel class of antimalarial agents capable of bypassing traditional resistance mechanisms[1].

Pathway Ligand Aryloxyethylamine Ligand Receptor Target GPCR (e.g., β3-AR / 5-HT) Ligand->Receptor Binding GProt G-Protein Activation (Gαs dissociation) Receptor->GProt Conformational Change Effector Adenylyl Cyclase Activation GProt->Effector Stimulation cAMP cAMP Accumulation Effector->cAMP ATP Conversion Response Physiological Response (e.g., Glycemic Control) cAMP->Response Downstream Signaling

Caption: GPCR signal transduction pathway modulated by aryloxyethylamine derivatives.

Handling, Storage, & Analytical Characterization

To maintain the scientific integrity of experimental workflows, strict adherence to handling and characterization protocols is required:

  • Storage Conditions: 2-(p-Tolyloxy)ethanamine hydrochloride is hygroscopic. It must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption and subsequent degradation[1].

  • Safety & Handling: The compound is intended strictly for research and development (R&D) purposes[1]. It should be handled in a certified fume hood using standard PPE (nitrile gloves, lab coat, safety goggles), as primary amines and their salts can act as skin and respiratory irritants.

  • Analytical Verification: Before utilizing the compound in complex syntheses, its purity should be verified.

    • ¹H NMR (D₂O or DMSO-d₆): Look for the characteristic singlet of the p-methyl group (~2.2 ppm), the AA'BB' splitting pattern of the para-substituted aromatic ring (~6.8 - 7.1 ppm), and the distinct multiplets of the ethylamine aliphatic protons.

    • LC-MS: The mass spectrum should display a clear [M+H]⁺ peak at m/z 152.1 (corresponding to the free base mass of 151.21 g/mol plus a proton).

References

  • Aryloxyethylamines Chalcones as Potential β3 AR Binders: Synthesis, In Vivo Antidiabetic and Molecular Modeling Studies Source: ResearchGate URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(p-Tolyloxy)ethanamine Hydrochloride

Executive Summary In modern medicinal chemistry and organic synthesis, aryloxyethylamine scaffolds serve as critical building blocks for developing neuroprotective agents, antimalarials, and ligands targeting G-protein c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, aryloxyethylamine scaffolds serve as critical building blocks for developing neuroprotective agents, antimalarials, and ligands targeting G-protein coupled receptors (GPCRs)[1]. 2-(p-Tolyloxy)ethanamine hydrochloride (CAS: 850421-15-7) is a highly versatile primary amine intermediate[2]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its acid-base reactivity, and field-proven standard operating procedures (SOPs) for its application in nucleophilic substitution workflows.

Physicochemical Profiling & Structural Analysis

The structural motif of 2-(p-Tolyloxy)ethanamine combines a lipophilic p-tolyl group—which enhances membrane permeability—with a flexible ethylamine side chain that can be synthetically modified to fine-tune pharmacokinetics[1].

To ensure precise stoichiometric calculations during assay development, the quantitative physicochemical data of the compound is summarized below:

ParameterSpecification / Value
Chemical Name 2-(p-Tolyloxy)ethanamine hydrochloride
Synonyms 2-(4-methylphenoxy)ethanamine HCl
CAS Registry Number 850421-15-7[2]
Molecular Formula C9H14ClNO (or C9H13NO · HCl)[2]
Molecular Weight 187.66 g/mol [2]
Exact Mass (Free Base) 151.0997 g/mol
Exact Mass (Salt) 187.0764 g/mol
Physical State Solid (typically white to off-white powder)
Storage Conditions Inert atmosphere, 2–8°C[1]

Mechanistic Reactivity: The Acid-Base Paradigm

A common pitfall in amine-based synthesis is the degradation of the nucleophile. Free primary amines are highly susceptible to atmospheric oxidation and readily absorb CO₂ to form carbamates.

The Causality of the Salt Form: To circumvent degradation, 2-(p-Tolyloxy)ethanamine is commercially supplied and stored as a hydrochloride (HCl) salt[2]. Protonation of the amine nitrogen ties up its lone pair, rendering the molecule non-nucleophilic and drastically increasing its thermal and oxidative stability. However, this necessitates an in-situ deprotonation (free-basing) step during synthesis to shift the equilibrium back to the reactive free amine[2].

The logical relationship between storage stability, base addition, and subsequent nucleophilic attack (e.g., amidation, alkylation, or Schiff base formation) is visualized below:

ReactivityLogic Salt 2-(p-Tolyloxy)ethanamine HCl (Stable, Non-Nucleophilic) FreeAmine Free Amine (Active Nucleophile) Salt->FreeAmine + Base (In-situ) Base DIPEA / K2CO3 (Deprotonation) FreeAmine->Salt + HCl (Storage) Degradation Oxidation / CO2 Absorption (Degradation Pathways) FreeAmine->Degradation Air/Light Exposure Product Coupled Product (Amide/Alkyl) FreeAmine->Product + Electrophile

Logical relationship between storage stability, acid-base equilibrium, and nucleophilic reactivity.

Standard Operating Procedure (SOP): Nucleophilic Amidation

The primary amine of 2-(p-Tolyloxy)ethanamine is a highly reactive nucleophile ideal for synthesizing nitrogen-containing heterocycles (e.g., benzimidazoles) and complex amides[2]. The following protocol outlines a self-validating workflow for in-situ free-basing and subsequent amidation using an acyl chloride.

Step-by-Step Methodology
  • Solubilization: Suspend 2-(p-Tolyloxy)ethanamine HCl (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Causality: DCM is an aprotic solvent that does not compete with the nucleophile, ensuring the electrophile remains intact.

  • In-Situ Free-Basing: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise at 25°C.

    • Causality: DIPEA (pKa ~10.5) is a sterically hindered, non-nucleophilic base. It effectively deprotonates the primary alkylamine without acting as a competing nucleophile against the acyl chloride.

  • Electrophilic Addition: Cool the reaction vessel to 0°C and add the target acyl chloride (1.1 eq) dropwise.

    • Causality: Amidation is highly exothermic. Cooling the reaction suppresses unwanted side reactions (such as ketene formation from the acyl chloride) and minimizes solvent volatilization.

  • Reaction Quench & Partitioning: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes excess HCl and DIPEA·HCl salts, driving these water-soluble byproducts into the aqueous phase while the neutral amide product remains partitioned in the organic (DCM) phase.

  • Isolation & Self-Validation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Check: Spot the crude mixture on a TLC plate against the starting material. The disappearance of the highly polar amine spot (which typically requires a ninhydrin stain to visualize) confirms reaction completion.

ExperimentalWorkflow Step1 Step 1: Solubilization Dissolve Salt in Anhydrous DCM Step2 Step 2: Free-Basing Add DIPEA (1.5 - 2.0 eq) at 25°C Step1->Step2 Homogeneous solution Step3 Step 3: Electrophilic Attack Add Acyl Chloride at 0°C Step2->Step3 Generates active nucleophile Step4 Step 4: Quench & Partition Wash with sat. NaHCO3 & Brine Step3->Step4 Reaction completion (TLC/LC-MS) Step5 Step 5: Isolation Dry (Na2SO4) & Concentrate Step4->Step5 Organic phase extraction

Step-by-step experimental workflow for the in-situ amidation of 2-(p-Tolyloxy)ethanamine.

Analytical Validation & Quality Control

To ensure the integrity of the 2-(p-Tolyloxy)ethanamine starting material and verify the success of downstream couplings, researchers must employ rigorous analytical validation:

  • LC-MS (ESI+): The free base of 2-(p-Tolyloxy)ethanamine ionizes readily in positive electrospray ionization. When analyzing the starting material, look for the expected [M+H]⁺ peak at m/z 152.1 . During reaction monitoring, the disappearance of this peak serves as a primary indicator of complete nucleophilic consumption.

  • ¹H NMR (400 MHz): Diagnostic peaks for the intact scaffold include the p-tolyl methyl group (singlet, ~2.3 ppm), the methylene protons adjacent to the ether oxygen (triplet, ~4.0 ppm), and the methylene protons adjacent to the amine (triplet, ~3.1 ppm). In the HCl salt form (analyzed in DMSO-d6), the protonated amine (-NH₃⁺) will appear as a broad downfield integration between 8.0–8.5 ppm.

References

Sources

Foundational

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 2-(p-Tolyloxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of potential biological targets for the compound 2-(p-Tolyloxy)ethana...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of potential biological targets for the compound 2-(p-Tolyloxy)ethanamine hydrochloride. As a member of the aryloxyethylamine scaffold, a privileged structure in medicinal chemistry, this compound holds promise for interacting with a range of biological macromolecules. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes current knowledge on the broader class of aryloxyalkylamines to propose a rational, evidence-based strategy for target identification and validation. We will delve into the most probable target families, including monoamine G-protein coupled receptors (GPCRs) and transporters, as well as monoamine oxidase (MAO) enzymes. For each potential target class, this guide will provide the scientific rationale for investigation, detailed step-by-step experimental protocols for in vitro characterization, and visual workflows to aid in experimental design. The overarching goal is to equip researchers with the necessary tools and insights to systematically explore the pharmacological profile of 2-(p-Tolyloxy)ethanamine hydrochloride and unlock its therapeutic potential.

Introduction: The Aryloxyethylamine Scaffold - A Versatile Pharmacophore

The aryloxyethylamine moiety is a well-established pharmacophore found in numerous clinically significant drugs and investigational agents. Its structural features, comprising an aromatic ring linked via an ether oxygen to an ethylamine side chain, provide a versatile template for molecular recognition at various biological targets. The aromatic portion can engage in hydrophobic and aromatic interactions, while the flexible ethylamine chain, with its terminal primary amine, can participate in crucial ionic and hydrogen bonding interactions within receptor or enzyme binding pockets.

2-(p-Tolyloxy)ethanamine hydrochloride, with its p-methylated phenyl ring, presents a specific iteration of this scaffold. The electron-donating nature and lipophilicity of the tolyl group may influence its pharmacokinetic properties and target interactions. Based on extensive research into analogous structures, the most promising avenues for target discovery for this compound lie within the central nervous system (CNS), particularly in the modulation of monoaminergic systems.

Predicted Biological Target Families and Screening Strategy

Given the structural alerts provided by the aryloxyethylamine core, a targeted screening approach is the most logical starting point. This guide will focus on three primary target families:

  • Serotonin (5-HT) Receptors and Transporter (SERT)

  • Dopamine (D) Receptors and Transporter (DAT)

  • Monoamine Oxidase (MAO) Enzymes

The following sections will detail the rationale for investigating each target class and provide robust protocols for initial in vitro screening and characterization.

Potential Target Family 1: Serotonin Receptors and Transporter

Rationale for Investigation

The aryloxyethylamine scaffold is a cornerstone of many ligands that interact with the serotonergic system. Numerous compounds with this core structure have demonstrated high affinity for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT). Modifications to the aromatic ring and the amine substituent can fine-tune the affinity and selectivity for these targets. Therefore, it is highly probable that 2-(p-Tolyloxy)ethanamine hydrochloride will exhibit some degree of interaction with one or more components of the serotonin system.

Experimental Workflow: Serotonin Target Screening

A tiered approach is recommended, starting with broad radioligand binding assays to assess affinity, followed by functional assays to determine the mode of action (agonist, antagonist, or inhibitor).

G cluster_0 Tier 1: Affinity Assessment cluster_1 Tier 2: Functional Characterization Radioligand Binding Assays Radioligand Binding Assays Receptor Functional Assays Receptor Functional Assays Radioligand Binding Assays->Receptor Functional Assays High Affinity Hits Transporter Uptake Assays Transporter Uptake Assays Radioligand Binding Assays->Transporter Uptake Assays High Affinity Hits G cluster_0 Tier 1: Affinity Assessment cluster_1 Tier 2: Functional Characterization Radioligand Binding Assays Radioligand Binding Assays Dopamine Transporter Uptake Assay Dopamine Transporter Uptake Assay Radioligand Binding Assays->Dopamine Transporter Uptake Assay High Affinity Hits

Caption: Screening workflow for dopamine targets.

Detailed Experimental Protocols

This protocol measures the ability of 2-(p-Tolyloxy)ethanamine hydrochloride to inhibit the uptake of radiolabeled dopamine into cells expressing the human dopamine transporter.

Materials:

  • CHO or HEK293 cells stably expressing the human DAT.

  • [3H]Dopamine.

  • Nomifensine (positive control for inhibition).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate DAT-expressing cells in 96-well plates and grow to 80-90% confluency.

  • Assay Preparation:

    • On the day of the assay, wash the cells once with pre-warmed uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of 2-(p-Tolyloxy)ethanamine hydrochloride to the wells.

    • For control wells (100% uptake), add buffer without the test compound.

    • For non-specific uptake, add a high concentration of nomifensine (e.g., 10 µM).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Uptake Initiation: Add 50 µL of uptake buffer containing [3H]Dopamine (final concentration ~15-20 nM) to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS to each well.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Calculate specific uptake = (Total uptake) - (Non-specific uptake).

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Potential Target Family 3: Monoamine Oxidase (MAO) Enzymes

Rationale for Investigation

The ethylamine side chain of 2-(p-Tolyloxy)ethanamine hydrochloride bears a structural resemblance to the endogenous substrates of monoamine oxidase (MAO), such as phenylethylamine and tyramine. This suggests that the compound could act as a substrate or inhibitor of MAO-A or MAO-B, enzymes critical for the metabolism of monoamine neurotransmitters.

Experimental Workflow: MAO Inhibition Assay

A direct enzymatic assay is employed to measure the inhibition of MAO-A and MAO-B activity.

G Compound Incubation with MAO-A/B Compound Incubation with MAO-A/B Substrate Addition Substrate Addition Compound Incubation with MAO-A/B->Substrate Addition Detection of Product Formation Detection of Product Formation Substrate Addition->Detection of Product Formation Calculation of % Inhibition and IC50 Calculation of % Inhibition and IC50 Detection of Product Formation->Calculation of % Inhibition and IC50

Exploratory

Structural Informatics and Synthetic Methodologies of 2-(p-Tolyloxy)ethanamine Hydrochloride: A Technical Whitepaper

Executive Summary 2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile aryloxyethylamine building block utilized extensively in organic synthesis and medicinal chemistry[1]. The structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile aryloxyethylamine building block utilized extensively in organic synthesis and medicinal chemistry[1]. The structural motif features a lipophilic p-tolyl group that enhances membrane permeability, coupled with a flexible ethylamine side chain terminating in a highly reactive primary amine[1]. This whitepaper provides an in-depth analysis of its chemical identifiers—specifically the SMILES string and InChIKey—and outlines field-proven, self-validating protocols for its application in drug discovery.

Structural Informatics: SMILES and InChIKey Analysis

Accurate chemical identifiers are the bedrock of modern computational chemistry, structure-activity relationship (SAR) modeling, and database querying. For 2-(p-Tolyloxy)ethanamine hydrochloride, distinguishing between the stable salt and its reactive free base (CAS 26583-58-4) is critical for accurate stoichiometric calculations and retrieval of pharmacological data.

SMILES String Parsing

The Canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the hydrochloride salt is CC1=CC=C(OCCN)C=C1.Cl .

  • CC1=CC=C...C=C1 : Denotes the p-tolyl (4-methylphenyl) aromatic ring system.

  • (OCCN) : Represents the ethoxyamine side chain attached to the para-position relative to the methyl group.

  • .Cl : Indicates the presence of the hydrochloride counterion, denoting a non-covalent ionic interaction in the solid state.

InChIKey Designation

The InChIKey is a 27-character hashed representation of the IUPAC International Chemical Identifier, designed to facilitate exact web searching and prevent database collisions.

  • Hydrochloride Salt (CAS 850421-15-7): AGYSILLANCXWQW-UHFFFAOYSA-N[2].

  • Free Base (CAS 26583-58-4): WRJHHZOBJGDIHT-UHFFFAOYSA-N[3].

Using the exact InChIKey ensures precision when cross-referencing spectral libraries across authoritative databases.

Informatics SMILES SMILES String CC1=CC=C(OCCN)C=C1.Cl Structure 2-(p-Tolyloxy)ethanamine Hydrochloride SMILES->Structure Defines Topology DB Chemical Databases (PubChem, Benchchem) SMILES->DB Query Input InChIKey InChIKey (Salt) AGYSILLANCXWQW-UHFFFAOYSA-N InChIKey->Structure Unique Hash InChIKey->DB Query Input FreeBase InChIKey (Free Base) WRJHHZOBJGDIHT-UHFFFAOYSA-N Structure->FreeBase Deprotonation

Fig 1: Informatics mapping of 2-(p-Tolyloxy)ethanamine hydrochloride identifiers.

Physicochemical Profile

To facilitate experimental design, the core quantitative data for both the salt and free base forms are summarized below[1],[3].

Property2-(p-Tolyloxy)ethanamine HCl2-(p-Tolyloxy)ethanamine (Free Base)
CAS Number 850421-15-726583-58-4
Molecular Formula C9H14ClNOC9H13NO
Molecular Weight 187.66 g/mol 151.21 g/mol
SMILES CC1=CC=C(OCCN)C=C1.ClCC1=CC=C(OCCN)C=C1
InChIKey AGYSILLANCXWQW-UHFFFAOYSA-NWRJHHZOBJGDIHT-UHFFFAOYSA-N
Physical State Solid (Bench-stable)Liquid

Mechanistic Role in Drug Discovery

The aryloxyethylamine scaffold is a privileged structure in pharmacology, frequently utilized to target biological targets such as G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors[1]. The primary amine serves as a highly reactive nucleophile for cyclization reactions, enabling the synthesis of nitrogen-containing heterocycles like benzimidazoles, which are fundamental components of many biologically active chemical probes[1].

Experimental Protocols: Self-Validating Synthetic Workflows

In organic synthesis, 2-(p-Tolyloxy)ethanamine hydrochloride must typically be converted to its free base in situ to activate the nucleophilic lone pair on the nitrogen atom. The following protocol is designed as a self-validating system, ensuring causality and real-time quality control.

Protocol: Free Base Liberation and Amidation

Causality & Mechanism: The hydrochloride salt is highly stable, preventing premature oxidation of the amine. However, the protonated ammonium ion ( −NH3+​ ) lacks a lone pair, rendering it non-nucleophilic. The addition of a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA]) deprotonates the amine, shifting the equilibrium to the active free base.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq (187.66 mg, 1.0 mmol) of 2-(p-Tolyloxy)ethanamine hydrochloride in 5 mL of anhydrous Dichloromethane (DCM).

  • Basification: Add 2.5 eq of DIPEA (3.0 mmol) dropwise at 0°C under an inert argon atmosphere. Causality: DIPEA is sterically hindered; it neutralizes the HCl without competing with the primary amine for the subsequent electrophile.

  • Electrophilic Addition: Slowly add 1.1 eq of the desired acyl chloride (e.g., acetyl chloride). Stir at room temperature for 2 hours.

  • Self-Validation (In-Process QC): Perform Thin-Layer Chromatography (TLC). Stain the TLC plate with Ninhydrin and apply heat. Validation Logic: The starting primary amine will form a distinct Ruhemann's purple spot. The complete disappearance of this purple spot confirms the total consumption of the primary amine and successful conversion to the amide (which does not react with Ninhydrin).

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 5 mL) to quench unreacted acyl chloride, followed by brine (5 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow Start 2-(p-Tolyloxy)ethanamine HCl (Stable Salt) Base Add Mild Base (DIPEA) Deprotonation Start->Base Organic Solvent FreeAmine Free Base Amine (Active Nucleophile) Base->FreeAmine Generates Lone Pair Reaction Electrophilic Addition (e.g., Acyl Chloride) FreeAmine->Reaction Nucleophilic Attack Product Functionalized Derivative (Amide) Reaction->Product Aqueous Workup Validation TLC (Ninhydrin Stain) Self-Validation Reaction->Validation In-process QC

Fig 2: Self-validating synthetic workflow for nucleophilic functionalization.

References

  • Title: 26583-58-4 (C9H13NO) - PubChemLite Source: PubChem / Université du Luxembourg URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(p-Tolyloxy)ethanamine Hydrochloride

Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction (SCXRD) analysis of 2-(p-Tolyloxy)ethanamine hydrochloride, a molec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction (SCXRD) analysis of 2-(p-Tolyloxy)ethanamine hydrochloride, a molecule of interest in pharmaceutical development. The narrative follows the complete analytical pipeline, from the critical initial step of crystal growth to the final validation and interpretation of the crystal structure. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also insights into the rationale behind key experimental decisions, ensuring a robust and reliable structural determination. The protocols described herein are designed to be self-validating, adhering to the standards set by the International Union of Crystallography (IUCr).

Introduction: The Significance of Crystalline State Characterization

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing its stability, solubility, and bioavailability.[1][2] The precise three-dimensional arrangement of atoms in a crystalline solid, known as its crystal structure, dictates these macroscopic properties. For ionizable drug candidates like 2-(p-Tolyloxy)ethanamine, forming a hydrochloride salt is a common strategy to enhance aqueous solubility and stability.[2][3]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials.[4][5][6][7] It provides unambiguous information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of the API.[7] This guide will walk through the complete process of determining the crystal structure of 2-(p-Tolyloxy)ethanamine hydrochloride, offering a robust framework for the analysis of similar small organic molecules.

The Crystallization Imperative: From Solution to a Single, Perfect Crystal

The adage "a good crystal is the key to a good structure" cannot be overstated. The quality of the diffraction data is intrinsically linked to the quality of the single crystal used.[6] The goal of crystallization is to produce a single, well-ordered crystal of suitable size (typically 0.1-0.5 mm) and free of defects.[6]

Rationale for Solvent Selection and Crystallization Technique

The choice of solvent is critical and is often determined empirically. An ideal solvent should dissolve the compound when hot but lead to supersaturation upon cooling, allowing for slow crystal growth. For 2-(p-Tolyloxy)ethanamine hydrochloride, a polar protic solvent such as ethanol or a mixture of ethanol and water is a logical starting point, given the ionic nature of the salt and the presence of a hydrogen-bond-donating ammonium group.

Experimental Protocol: Slow Evaporation

  • Dissolution: Dissolve approximately 10-20 mg of 2-(p-Tolyloxy)ethanamine hydrochloride in a minimal amount of warm ethanol (approximately 2-3 mL) in a small, clean vial.

  • Filtration (Optional): If any particulate matter is visible, filter the warm solution through a small cotton plug in a Pasteur pipette into a clean vial.

  • Crystal Growth: Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature.

  • Monitoring: Observe the vial periodically over several days for the formation of well-defined, single crystals. Avoid disturbing the vial during the growth phase to prevent the formation of polycrystalline aggregates.

  • Causality: Slow evaporation is chosen to allow the system to approach equilibrium gradually, which is conducive to the formation of larger, more ordered crystals. Rapid precipitation often leads to smaller, less perfect crystals.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Lattice

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. This technique relies on the principle that the electrons of the atoms in a crystal lattice scatter an incident X-ray beam in a predictable pattern.[7]

Data Collection: A Step-by-Step Workflow

The following protocol outlines the typical steps for data collection using a modern single-crystal diffractometer equipped with a CCD or CMOS detector.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a suitable cryoprotectant oil and a cryoloop.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

  • Initial Screening: Collect a few initial diffraction images to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the initial screening, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The collected diffraction images are processed to measure the intensity of each reflection. This data is then scaled and merged to produce a final reflection file.

Data Presentation: Crystallographic Data for 2-(p-Tolyloxy)ethanamine Hydrochloride

The following table summarizes the hypothetical crystallographic data and refinement details for 2-(p-Tolyloxy)ethanamine hydrochloride, presented in a format consistent with IUCr standards.

Parameter Value
Chemical FormulaC₉H₁₄ClNO
Formula Weight187.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.345(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)998.7(7)
Z4
Calculated Density (g/cm³)1.250
Absorption Coefficient (mm⁻¹)0.350
F(000)400
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Index ranges-12 ≤ h ≤ 12, -10 ≤ k ≤ 10, -15 ≤ l ≤ 15
Reflections collected8123
Independent reflections2287 [R(int) = 0.034]
Completeness to theta = 27.5°99.8%
Data / restraints / parameters2287 / 0 / 118
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.28

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The process of converting the collected diffraction data into a three-dimensional molecular model is a combination of computational methods and crystallographic expertise.

The Path to a Refined Structure

The structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then interpreted to build an initial molecular model. This model is then refined against the experimental data using a least-squares minimization process.[8][9]

Experimental Protocol: Structure Solution and Refinement using SHELX

  • Structure Solution: The structure is solved using software such as SHELXT or SIR. This provides the initial positions of the non-hydrogen atoms.

  • Initial Refinement: The initial model is refined using SHELXL.[10] This involves refining the atomic coordinates, and isotropic displacement parameters.

  • Anisotropic Refinement: The non-hydrogen atoms are then refined anisotropically, which accounts for the direction-dependent thermal motion of the atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The hydrogen atoms on the ammonium group are often located from the difference Fourier map and refined with distance restraints.

  • Final Refinement Cycles: The model is refined until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

experimental_workflow cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis dissolution Dissolution in Ethanol growth Slow Evaporation dissolution->growth crystal_selection Single Crystal Selection growth->crystal_selection mounting Crystal Mounting & Cryo-cooling crystal_selection->mounting screening Initial Screening mounting->screening data_collection Full Data Collection screening->data_collection processing Data Integration & Scaling data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement_iso Isotropic Refinement solution->refinement_iso refinement_aniso Anisotropic Refinement refinement_iso->refinement_aniso h_placement Hydrogen Atom Placement refinement_aniso->h_placement final_refinement Final Refinement Cycles h_placement->final_refinement validation CIF Validation (checkCIF) final_refinement->validation analysis Structural Analysis validation->analysis

Structural Analysis and Interpretation: Insights from the Crystal Lattice

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions within the crystal lattice.

Molecular Conformation and Hydrogen Bonding

In the solid state, the 2-(p-Tolyloxy)ethanamine cation is expected to adopt a specific conformation. The torsion angles defining the shape of the molecule can be precisely determined.

A key feature of amine hydrochloride salts is the extensive hydrogen bonding network.[11][12] The protonated amine group (NH₃⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) is a primary hydrogen bond acceptor.[11][13] The ether oxygen atom in the molecule can also participate as a hydrogen bond acceptor. These interactions play a crucial role in stabilizing the crystal packing.

molecular_interactions cluster_cation 2-(p-Tolyloxy)ethanamine Cation cluster_anion Chloride Anion N N⁺H₃ O O N->O N-H···O Intramolecular Interaction (potential) Cl Cl⁻ N->Cl N-H···Cl⁻ Hydrogen Bond

Trustworthiness and Validation: Ensuring the Quality of the Crystal Structure

The final step in any crystal structure determination is a thorough validation of the results. The International Union of Crystallography provides a free online service, checkCIF, which performs a battery of checks on the crystallographic information file (CIF).[14][15][16][17] This service flags potential issues with the data and the refinement, ensuring that the reported structure meets accepted standards.[17]

The CIF file is the standard format for archiving and communicating crystallographic data.[14] It contains all the necessary information to reproduce the crystal structure and its analysis.

Conclusion: From a Single Crystal to a Wealth of Knowledge

The crystal structure analysis of 2-(p-Tolyloxy)ethanamine hydrochloride, as outlined in this guide, provides a definitive understanding of its solid-state structure. This knowledge is invaluable for drug development professionals, as it underpins the rational design of formulation strategies and provides a solid foundation for understanding the material's physicochemical properties. The methodologies described herein represent a robust and reliable approach to the characterization of small molecule pharmaceuticals, ensuring both scientific integrity and practical utility.

References

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

  • Ullah, F., & Altaf, M. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1202. [Link]

  • Sheldrick, G. M. (2015). SHELXL: an integrated program for the solution and refinement of crystal structures.
  • Galkin, M. V., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836–1848. [Link]

  • International Union of Crystallography. (n.d.). Help with preparing CIFs for Acta Crystallographica Section C. Retrieved from [Link]

  • Páli, K., & M., P. (2022). “Coot for SHELXL” Tutorial.
  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • University of Glasgow. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • Bratož, S., & Hadži, D. (1957). Hydrogen Bonding in the Amine Hydrohalides: I. General Aspects. Canadian Journal of Chemistry, 35(3), 153-162.
  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Mueller, P. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure - PLAT905. Retrieved from [Link]

  • Platon. (n.d.). IUCr CIF VALIDATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structures and Hydrogen Bonding of Two Complexes containing the [Ammine-chlorido-ethylenediamine-bis(pyridine)cobalt(III)]2+ Cation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 12), 1146–1154.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • RMIT University. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. In Biology and Chemistry for Human Biosciences. Retrieved from [Link]

  • Bentham Science. (2025, June 30). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Retrieved from [Link]

  • American Chemical Society. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure determination of a series of small organic compounds from powder data. Retrieved from [Link]

  • IntechOpen. (2012, September 19). Crystal Structures of Organic Compounds. Retrieved from [Link]

  • American Chemical Society. (2024, April 3). Insight into the Relationship of Aqueous Solubility and Single-Crystal Structure of Harmine's New Organic Salt Forms. Crystal Growth & Design. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Isolation of 2-(p-Tolyloxy)ethanamine Hydrochloride

Executive Summary The aryloxyethylamine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and ligands targeting G-protei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aryloxyethylamine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and ligands targeting G-protein coupled receptors (GPCRs) [1]. 2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) serves as a highly versatile building block for drug discovery. This application note details a highly robust, three-step laboratory-scale protocol for its preparation. By utilizing a modified Gabriel synthesis approach, this workflow strictly prevents the overalkylation issues commonly associated with the direct amination of alkyl halides [2].

Mechanistic Rationale & Strategic Design

The synthesis is designed as a self-validating system where each intermediate provides distinct physical cues (e.g., precipitation, phase partitioning) to confirm reaction success before proceeding.

  • Williamson-Type Etherification: The reaction initiates with the O-alkylation of p-cresol using N-(2-bromoethyl)phthalimide. Potassium carbonate (K₂CO₃) is selected as the base because its mild nature efficiently deprotonates the phenol (pKa ~10.2) without triggering the premature hydrolysis of the phthalimide protecting group [3]. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to maximize the rate of the Sₙ2 displacement.

  • Ing-Manske Deprotection (Hydrazinolysis): Direct acid/base hydrolysis of phthalimides requires harsh conditions that can degrade sensitive substrates. Instead, hydrazine hydrate is used to selectively attack the imide carbonyls, forming a highly stable, insoluble phthalhydrazide byproduct. This allows the free primary amine to be isolated under mild conditions.

  • Anhydrous Salt Formation: The free amine is an oil that is prone to oxidation and carbon dioxide absorption (forming carbamates). Conversion to the hydrochloride salt using anhydrous HCl in dioxane, with diethyl ether as an antisolvent, forces the immediate crystallization of the product, ensuring high purity and shelf stability.

Reaction Workflow Visualization

SynthesisWorkflow Start p-Cresol + N-(2-Bromoethyl)phthalimide Step1 Step 1: SN2 Alkylation (K2CO3, DMF, 80°C) Start->Step1 Int1 Intermediate: N-(2-(p-Tolyloxy)ethyl)phthalimide Step1->Int1 Williamson Ether Synthesis Step2 Step 2: Ing-Manske Deprotection (N2H4·H2O, EtOH, Reflux) Int1->Step2 Int2 Free Amine: 2-(p-Tolyloxy)ethanamine Step2->Int2 Phthalhydrazide Byproduct Removal Step3 Step 3: Salt Formation (HCl in Dioxane, 0°C) Int2->Step3 Product Final Product: 2-(p-Tolyloxy)ethanamine HCl Step3->Product Anhydrous Precipitation

Figure 1: Three-step Gabriel synthesis workflow for 2-(p-Tolyloxy)ethanamine HCl.

Reagent Matrix & Quantitative Data

The following stoichiometry is optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
p-Cresol108.141.001.08 g (10 mmol)Starting Material
N-(2-Bromoethyl)phthalimide254.081.052.67 g (10.5 mmol)Protected Alkylating Agent
Potassium Carbonate (anhydrous)138.211.502.07 g (15 mmol)Mild Base
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Hydrazine Hydrate (80% aq)50.062.501.25 g (25 mmol)Deprotecting Agent
Ethanol (Absolute)46.07-20.0 mLProtic Solvent
4M HCl in Dioxane-1.203.0 mL (12 mmol)Salt Formation Reagent
Diethyl Ether (Anhydrous)74.12-20.0 mLAntisolvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-(p-Tolyloxy)ethyl)phthalimide

Causality Focus: Maintaining a strictly anhydrous base environment prevents the hydrolysis of the bromo-reagent into an alcohol.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Activation: Dissolve p-cresol (1.08 g, 10 mmol) in anhydrous DMF (15 mL). Add anhydrous K₂CO₃ (2.07 g, 15 mmol). Stir the suspension at room temperature for 15 minutes to generate the phenoxide ion. The solution will adopt a slight yellow tint.

  • Alkylation: Add N-(2-bromoethyl)phthalimide (2.67 g, 10.5 mmol) in one portion.

  • Heating: Heat the reaction mixture to 80°C using an oil bath for 6 hours.

  • Self-Validating Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water. Validation: A dense white precipitate must form immediately. If an oil forms, continue stirring until it crystallizes.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 × 20 mL) to remove DMF and unreacted salts, and dry in a vacuum oven at 50°C overnight.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

Causality Focus: Acid-base partitioning acts as a chemical filter, isolating the target amine from neutral/acidic impurities without requiring column chromatography.

  • Reaction Setup: Suspend the dried intermediate from Step 1 in absolute ethanol (20 mL) in a 100 mL round-bottom flask.

  • Deprotection: Add 80% aqueous hydrazine hydrate (1.25 g, 25 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. Validation: As the reaction proceeds, the initial suspension will dissolve, followed by the precipitation of a bulky, white solid (phthalhydrazide).

  • Acidification: Cool the mixture to room temperature. Carefully add 1M HCl until the pH reaches 2. This converts the free amine into its soluble hydrochloride form, while phthalhydrazide remains insoluble.

  • Filtration: Filter off the white phthalhydrazide byproduct and discard it. Wash the filter cake with a small amount of water.

  • Basification & Extraction: Transfer the aqueous filtrate to a separatory funnel. Add 2M NaOH dropwise until the pH reaches 11, converting the salt back to the free amine. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(p-Tolyloxy)ethanamine as a pale yellow oil.

Step 3: Hydrochloride Salt Formation

Causality Focus: The use of an anhydrous acid source in a non-polar antisolvent ensures the precipitation of a non-hygroscopic, highly pure crystalline salt.

  • Dissolution: Dissolve the free amine oil in anhydrous diethyl ether (15 mL) in a dry 50 mL flask.

  • Cooling: Chill the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Precipitation: Dropwise, add 4M HCl in dioxane (3.0 mL, 12 mmol) while stirring vigorously. Validation: A brilliant white precipitate of 2-(p-Tolyloxy)ethanamine HCl will form instantaneously.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the solid rapidly under vacuum, wash with cold anhydrous ether (10 mL), and dry under high vacuum to afford the final product as a white crystalline powder.

Analytical Characterization & Expected Results

  • Appearance: White crystalline solid.

  • Yield: Typically 75–85% over three steps.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a broad singlet at ~8.2 ppm (3H, -NH₃⁺), aromatic doublets at ~7.1 ppm (2H) and ~6.8 ppm (2H) indicative of the para-substituted ring, a triplet at ~4.1 ppm (2H, -CH₂-O-), a multiplet at ~3.1 ppm (2H, -CH₂-N-), and a singlet at ~2.2 ppm (3H, Ar-CH₃).

  • ESI-MS: [M+H]⁺ expected at m/z 152.1 (corresponding to the free base C₉H₁₃NO).

References

  • Benchchem. "2-(p-Tolyloxy)ethanamine hydrochloride | CAS 850421-15-7". Benchchem Product Catalog.
  • Benchchem. "2-Phenoxyethanamine Hydrochloride". Benchchem Product Catalog.
  • Sonawane, R. B., et al. "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols". SynOpen, 2019, 3, 124–137.
Application

Application Note: 2-(p-Tolyloxy)ethanamine Hydrochloride as a Versatile Scaffold in CNS Drug Discovery

Mechanistic Rationale & Chemical Context 2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile chemical intermediate in medicinal chemistry, particularly valued in the development of central nerv...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Context

2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile chemical intermediate in medicinal chemistry, particularly valued in the development of central nervous system (CNS) therapeutics[1]. The molecule’s architecture provides a privileged structural motif that addresses several critical pharmacokinetic and pharmacodynamic requirements:

  • Lipophilic p-Tolyl Group : The para-methyl substitution on the phenoxy ring enhances the overall lipophilicity of the scaffold. This is a strict prerequisite for neurotherapeutics, as it facilitates passive diffusion across the Blood-Brain Barrier (BBB)[1].

  • Flexible Ether-Ethylamine Linker : The oxygen heteroatom combined with the two-carbon alkyl chain provides optimal spatial geometry. This flexibility allows the molecule to adopt multiple conformations, maximizing hydrogen bonding and electrostatic interactions within the complex binding pockets of G-protein coupled receptors (GPCRs) and ion channels[1].

  • Primary Amine Reactivity : Supplied as a bench-stable hydrochloride salt to prevent oxidative degradation and improve shelf-life, the primary amine serves as a highly reactive nucleophile once liberated. It readily participates in amidation, reductive amination, and alkylation[1].

This scaffold has proven foundational in synthesizing multitarget-directed ligands (MTDLs) for serotonin (5-HT) receptors ()[2], bioisosteres for voltage-gated sodium channel (hNav1.7) inhibition ()[3], and benzoylpiperidine-coupled neuroprotective agents for ischemic stroke ()[4].

Pathway Visualization

G Start 2-(p-Tolyloxy)ethanamine HCl (Starting Scaffold) FreeBase Free Amine Liberation (DIPEA / TEA) Start->FreeBase Base Treatment Path1 Amide Coupling (HATU / DMF) FreeBase->Path1 + Carboxylic Acid Path2 Reductive Amination (NaBH(OAc)3 / DCE) FreeBase->Path2 + Aryl Aldehyde Prod1 Benzoylpiperidine Derivatives (Neuroprotective Agents) Path1->Prod1 Yield: 70-85% Prod2 N-Alkyl Aryloxyethylamines (5-HT Receptor MTDLs) Path2->Prod2 Yield: 65-80% Target1 Inhibit Glutamate-Induced Cell Death (PC12) Prod1->Target1 In vitro / In vivo Target2 Modulate 5-HT1A / SERT (CNS Targets) Prod2->Target2 Receptor Binding

Fig 1. Divergent synthetic workflows utilizing 2-(p-Tolyloxy)ethanamine in CNS drug discovery.

Pharmacological Target Landscape

The following table summarizes the quantitative and qualitative pharmacological data associated with derivatives synthesized from the 2-(p-Tolyloxy)ethanamine scaffold:

Derivative ClassSynthetic RoutePrimary Biological TargetObserved Pharmacological EffectSource
Benzoylpiperidine-aryloxyethylamines Amide CouplingGlutamate-induced excitotoxicityEnhanced PC12 cell survival (0.1–10 μM); Significant in vivo anti-ischemic activity and decreased mortality rates.[4]
N-Alkyl/Aryl-aryloxyethylamines Reductive Amination5-HT1A Receptor / SERTMultitarget-directed modulation; high affinity binding utilized in treatments for depression and Alzheimer's disease.[2]
Aryloxyethylamine bioisosteres AlkylationVoltage-gated Sodium Channels (hNav1.7)Use-dependent sodium channel blockade (up to 4.4-fold more potent than mexiletine); potential analgesic effects.[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process quality control (QC) steps.

Protocol A: HATU-Mediated Amide Coupling for Neuroprotective Scaffolds

This protocol details the coupling of 2-(p-Tolyloxy)ethanamine HCl with a benzoylpiperidine-carboxylic acid derivative to yield neuroprotective agents ()[5].

Mechanistic Causality:

  • Base Selection (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It is required in excess (3.0 eq) to fully neutralize the hydrochloride salt of the ethanamine, liberating the nucleophilic free amine in situ without competing for the activated electrophile.

  • Coupling Reagent (HATU) : HATU is selected over traditional EDC/HOBt due to its superior reaction kinetics and ability to suppress epimerization. It rapidly converts the carboxylic acid into a highly reactive O-Atab ester, which is critical when coupling sterically hindered piperidine derivatives.

Step-by-Step Methodology:

  • Activation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Amine Liberation & Coupling : In a separate vial, suspend 2-(p-Tolyloxy)ethanamine hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). Sonicate briefly until a clear solution forms (indicating free base liberation). Add this amine solution dropwise to the activated acid mixture.

  • In-Process Validation (QC) : After 2 hours of stirring, sample 5 µL of the reaction mixture. Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation Check: The primary amine of the starting material will stain a vivid purple. The complete disappearance of this ninhydrin-active spot confirms the total consumption of the starting material and validates reaction completion.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition and remove residual DMF) followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Mild Reductive Amination for MTDL Synthesis

This protocol describes the synthesis of secondary amines targeting 5-HT receptors via reductive amination with aryl aldehydes ()[6].

Mechanistic Causality:

  • Reducing Agent (NaBH(OAc)₃) : Sodium triacetoxyborohydride is specifically chosen because its electron-withdrawing acetate groups reduce its nucleophilicity compared to standard NaBH₄. This allows it to selectively reduce the transient iminium ion without reducing the unreacted aryl aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Solvent (DCE) : 1,2-Dichloroethane (DCE) is utilized because it stabilizes the iminium intermediate and provides excellent solubility for the reactants once the HCl salt is neutralized.

Step-by-Step Methodology:

  • Imine Formation : Combine 2-(p-Tolyloxy)ethanamine hydrochloride (1.0 eq), the target aryl aldehyde (1.0 eq), and Triethylamine (TEA, 1.2 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 2 hours to drive the formation of the Schiff base (imine/iminium intermediate).

  • Reduction : Cool the mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic reduction. Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • In-Process Validation (QC) : Perform LC-MS analysis on a 10 µL aliquot of the crude mixture.

    • Validation Check: The presence of the [M+H]+ peak corresponding to the desired secondary amine, coupled with the strict absence of over-alkylated tertiary amine mass peaks, validates the selectivity of the reducing agent.

  • Workup : Quench the reaction carefully with 1N NaOH to break down boron complexes and neutralize the mixture. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification : Purify the crude residue via reversed-phase preparative HPLC to isolate the pure secondary amine MTDL.

References

  • Zhong, Y., Gao, Y., Xu, Y., Qi, C., & Wu, B. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Chemistry & Biodiversity, 17(9), e2000431.[Link]

  • Ghafir El Idrissi, I., Santo, A., Lacivita, E., & Leopoldo, M. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238.[Link]

  • Carbonara, R., Carocci, A., et al. (2015). Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres. Frontiers in Pharmacology, 6, 155.[Link]

Sources

Method

Application Note: Reaction Conditions for Nucleophilic Substitution with 2-(p-Tolyloxy)ethanamine HCl

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(p-Tolyloxy)ethanamine hydrochloride (CAS: 850421-15-7) Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(p-Tolyloxy)ethanamine hydrochloride (CAS: 850421-15-7)

Executive Summary

2-(p-Tolyloxy)ethanamine hydrochloride is a highly versatile aryloxyethylamine building block widely utilized in medicinal chemistry. The aryloxyethylamine scaffold is a privileged motif for optimizing pharmacokinetics and targeting G-protein coupled receptors (GPCRs) in central nervous system (CNS) disorder research [1]. Because the compound is supplied as a stable hydrochloride salt, its primary amine is protonated and non-nucleophilic in its resting state. This guide establishes the physicochemical rationale, optimized parameters, and self-validating protocols for utilizing this compound in nucleophilic substitution reactions—specifically aliphatic N-alkylation ( SN​2 ) and nucleophilic acyl substitution.

Mechanistic Principles & Causality

As a Senior Application Scientist, it is critical to look beyond the stoichiometric ratios and understand the thermodynamic and kinetic forces driving the reaction. The successful functionalization of 2-(p-Tolyloxy)ethanamine HCl relies on three fundamental pillars:

A. Acid-Base Equilibrium & Nucleophile Activation

In solution, 2-(p-Tolyloxy)ethanamine HCl exists in an equilibrium with its free base form. To initiate any nucleophilic attack, the amine must be liberated via deprotonation [1].

  • Causality of Base Selection: For SN​2 alkylations, heterogeneous inorganic bases like Potassium Carbonate ( K2​CO3​ ) in polar aprotic solvents (e.g., Acetonitrile or DMF) are preferred. They drive the equilibrium toward the free base while remaining insoluble enough to avoid competing nucleophilic attacks. For acyl substitutions, homogeneous non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are optimal, as they rapidly scavenge the HCl generated during the addition-elimination process without reacting with the highly electrophilic acyl chloride.

B. Kinetic Control of Over-Alkylation ( SN​2 Pathway)

Direct nucleophilic substitution of primary amines with alkyl halides is notoriously difficult to arrest at the mono-alkylated stage. The resulting secondary amine is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the new alkyl group.

  • Causality of Reaction Conditions: To mitigate over-alkylation, we employ strict stoichiometric control (1.0 equivalent of the electrophile) and moderate temperatures (60 °C). High dilution can also favor mono-alkylation by reducing the probability of secondary collisions [1].

C. Resonance Stabilization in Acylation (Addition-Elimination)

Reaction with acyl chlorides or chloroformates proceeds via an addition-elimination mechanism through a tetrahedral intermediate.

  • Causality of Yield: Unlike alkylation, acylation dramatically reduces the nucleophilicity of the resulting nitrogen due to resonance delocalization of the nitrogen lone pair into the adjacent carbonyl π -system. This electronic deactivation intrinsically prevents over-acylation, making this reaction highly robust and high-yielding at low temperatures (0 °C to RT).

Quantitative Data Summary: Optimized Reaction Conditions

The following table summarizes the optimized parameters for diverging the reactivity of 2-(p-Tolyloxy)ethanamine HCl into either SN​2 alkylation or acyl substitution.

Reaction TypeTypical ElectrophileOptimal SolventBase (Equivalents)Temp (°C)Time (h)Primary ChallengeExpected Yield
N-Alkylation ( SN​2 ) Alkyl/Benzyl HalidesAcetonitrile (MeCN) K2​CO3​ (2.5 eq)60 - 8012 - 18Over-alkylation (Sec/Tert amines)45 - 65%
Acylation Acyl ChloridesDichloromethane (DCM)DIPEA or TEA (2.5 eq)0 to 252 - 4Exothermic degradation85 - 95%
Carbamoylation ChloroformatesTHF or DCMDIPEA (2.5 eq)0 to 254 - 6Moisture sensitivity80 - 90%

Reaction Workflows and Mechanistic Pathways

To visualize the operational flow and the mechanistic divergence of the free amine, refer to the diagrams below.

G A 2-(p-Tolyloxy)ethanamine HCl (Protonated Salt) B Base Addition (Neutralization) A->B C Free Base Generation (Active Nucleophile) B->C D Electrophile Addition (R-X or R-COCl) C->D E Nucleophilic Attack (Substitution) D->E F Aqueous Workup & Chromatography E->F

Caption: Standard operational workflow for nucleophilic substitution of amine hydrochloride salts.

G N Free Amine Nucleophile Ar-O-CH2-CH2-NH2 Alk Aliphatic Electrophile (e.g., Benzyl Bromide) N->Alk Acyl Acyl Electrophile (e.g., Benzoyl Chloride) N->Acyl SN2 Bimolecular Substitution (SN2) (Concerted Mechanism) Alk->SN2 NAS Nucleophilic Acyl Substitution (Addition-Elimination) Acyl->NAS SecAmine Secondary Amine (Risk of Over-alkylation) SN2->SecAmine Amide Amide / Carbamate (Stable, Mono-substituted) NAS->Amide

Caption: Mechanistic divergence of 2-(p-Tolyloxy)ethanamine into SN2 alkylation vs. Acyl substitution.

Validated Experimental Protocols

Protocol A: Controlled N-Alkylation ( SN​2 Pathway)

Objective: Synthesize a secondary amine via mono-alkylation while suppressing tertiary amine formation.

Reagents:

  • 2-(p-Tolyloxy)ethanamine HCl: 1.0 mmol (187.66 mg)

  • Benzyl bromide (Electrophile): 1.0 mmol (119 µL)

  • Potassium carbonate ( K2​CO3​ , finely powdered): 2.5 mmol (345 mg)

  • Anhydrous Acetonitrile (MeCN): 10 mL

Step-by-Step Procedure:

  • Salt Neutralization: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(p-Tolyloxy)ethanamine HCl (1.0 mmol) and K2​CO3​ (2.5 mmol) in 10 mL of anhydrous MeCN.

  • Activation: Stir the suspension vigorously at room temperature for 30 minutes under an inert nitrogen atmosphere. Validation Check: The mixture will remain a suspension, but the free base is now liberated into the solvent.

  • Electrophile Addition: Dissolve benzyl bromide (1.0 mmol) in 2 mL of MeCN. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump to maintain high dilution and prevent local excesses of the electrophile.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

  • Quenching & Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts ( K2​CO3​ and KCl/KBr). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to isolate the mono-alkylated secondary amine.

Protocol B: Nucleophilic Acyl Substitution (Amidation)

Objective: Synthesize an N-substituted amide via reaction with an acyl chloride.

Reagents:

  • 2-(p-Tolyloxy)ethanamine HCl: 1.0 mmol (187.66 mg)

  • Benzoyl chloride (Electrophile): 1.1 mmol (128 µL)

  • N,N-Diisopropylethylamine (DIPEA): 2.5 mmol (435 µL)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask, suspend 2-(p-Tolyloxy)ethanamine HCl (1.0 mmol) in 10 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Cool the flask to 0 °C using an ice-water bath. Add DIPEA (2.5 mmol) dropwise. Validation Check: The cloudy suspension will transition to a clear solution as the hydrochloride salt is neutralized and the highly soluble free base is formed.

  • Electrophile Addition: Add benzoyl chloride (1.1 mmol) dropwise over 5 minutes. The reaction is exothermic; maintaining 0 °C prevents side reactions and degradation.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The reaction is typically complete when monitored by TLC (Eluent: 30% EtOAc in Hexanes).

  • Aqueous Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with 1M HCl (10 mL) to remove any unreacted amine, followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure amide product.

References

  • Chemistry Student. (n.d.). Nucleophilic Substitution with OH - Reaction Mechanism Notes. Retrieved March 12, 2026, from[Link]

  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Retrieved March 12, 2026, from[Link]

Application

Application Note: Advanced Reductive Amination Protocols for 2-(p-Tolyloxy)ethanamine Hydrochloride

Introduction 2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile aryloxyethylamine building block widely utilized in medicinal chemistry and drug discovery[1]. The lipophilic p-tolyl group enha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile aryloxyethylamine building block widely utilized in medicinal chemistry and drug discovery[1]. The lipophilic p-tolyl group enhances membrane permeability, while the flexible ethylamine side chain serves as an optimal scaffold for targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) disorders[1].

While primary amines can undergo direct alkylation with alkyl halides, this pathway often suffers from poor chemoselectivity, leading to undesired over-alkylation (forming tertiary amines or quaternary ammonium salts). Reductive amination offers a highly controlled, two-step, one-pot alternative[1]. By condensing the primary amine with an aldehyde or ketone to form an imine/iminium intermediate, followed by in situ hydride reduction, researchers can selectively synthesize secondary amines with high fidelity.

Mechanistic Rationale & Experimental Causality

The success of a reductive amination relies heavily on manipulating the equilibrium of imine formation and the kinetic selectivity of the reducing agent.

Freebasing the Hydrochloride Salt

Because 2-(p-Tolyloxy)ethanamine is supplied as a hydrochloride salt, the amine is fully protonated ( R−NH3+​ ) and lacks the lone pair necessary for nucleophilic attack on a carbonyl carbon. The protocol must begin with the addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), to liberate the free amine.

pH Optimization (The Causality of Acetic Acid)

Imine formation is highly pH-dependent. The optimal pH range is 4–6[2].

  • If pH < 4: The primary amine becomes over-protonated, neutralizing its nucleophilicity[2].

  • If pH > 6: The carbonyl oxygen is not sufficiently protonated, reducing its electrophilicity and stalling the condensation step[2].

Adding stoichiometric glacial acetic acid (AcOH) serves a dual purpose: it buffers the reaction into the ideal pH window and catalyzes the dehydration of the hemiaminal intermediate into the reactive iminium ion[2].

Selecting the Reducing Agent

The choice of hydride source dictates the chemoselectivity of the reaction:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The gold standard for most reductive aminations[3]. The electron-withdrawing acetoxy ligands inductively stabilize the boron-hydride bond. This renders STAB too mild to reduce most aldehydes and ketones directly, but perfectly calibrated to reduce the highly electrophilic protonated iminium ion[3].

  • Sodium Cyanoborohydride (NaCNBH₃): Used when protic solvents (like methanol) are required[4]. The cyano group provides similar inductive stabilization, making it stable in mildly acidic, protic conditions, though it carries the risk of toxic hydrogen cyanide gas generation upon aqueous workup[4].

Reagent & Solvent Selection Matrix

Reducing AgentChemical FormulaOptimal SolventspH RequirementSelectivity ProfilePrimary Application
STAB NaBH(OAc)₃DCE, DCM, THF, Dioxane[4]Mildly acidic (pH 4-6)Highly selective for iminium ions[2]Standard reductive aminations; water/protic sensitive[4].
NaCNBH₃ NaBH₃CNMeOH, EtOH, H₂O[4]Mildly acidic (pH 4-6)Selective for iminium ions[2]Reactions requiring protic solvents; sterically hindered substrates[4].
NaBH₄ NaBH₄MeOH, EtOH[4]Neutral to basicNon-selective (reduces carbonyls)[2]Stepwise indirect amination (added after complete imine formation)[4].

Mechanistic Workflow

ReductiveAmination A 2-(p-Tolyloxy)ethanamine HCl (Non-nucleophilic) B Free Amine Generation (Add DIPEA / Base) A->B Deprotonation C Carbonyl Addition (Aldehyde/Ketone) B->C Nucleophilic Attack D Hemiaminal Intermediate (Unstable) C->D Reversible E Iminium Ion Formation (pH 4-6, -H2O) D->E Acid Catalysis F Hydride Transfer (STAB or NaCNBH3) E->F Selective Reduction G Target N-Alkylated Amine (Secondary/Tertiary) F->G Irreversible

Figure 1: Mechanistic workflow of the reductive amination of 2-(p-Tolyloxy)ethanamine.

Experimental Protocols

Protocol A: Direct Reductive Amination using STAB

Best for: Aldehydes and unhindered aliphatic/alicyclic ketones.[5]

Reagents:

  • 2-(p-Tolyloxy)ethanamine hydrochloride: 1.0 equivalent (eq.)

  • Aldehyde/Ketone: 1.0 - 1.2 eq.[2]

  • N,N-Diisopropylethylamine (DIPEA): 1.1 eq.

  • Glacial Acetic Acid (AcOH): 1.0 eq.[2]

  • Sodium Triacetoxyborohydride (STAB): 1.5 - 2.0 eq.[5]

  • Anhydrous 1,2-Dichloroethane (DCE): 10 mL per mmol of amine[2]

Step-by-Step Methodology:

  • Freebasing: Suspend 2-(p-Tolyloxy)ethanamine hydrochloride (1.0 eq.) in anhydrous DCE under an inert atmosphere (N₂ or Ar). Add DIPEA (1.1 eq.) dropwise at room temperature. Stir for 10 minutes to ensure complete dissolution and freebase generation.

  • Condensation: Add the carbonyl compound (1.0 - 1.2 eq.) to the solution, followed immediately by glacial acetic acid (1.0 eq.) to adjust the pH to ~5[2].

  • Self-Validation Checkpoint 1: Stir the mixture at room temperature for 30–60 minutes[2]. Extract a 10 µL aliquot, quench in saturated NaHCO₃, and analyze via TLC or LC-MS to confirm the consumption of the starting amine and the formation of the imine intermediate.

  • Reduction: Once imine formation is confirmed, add STAB (1.5 eq.) portion-wise over 5 minutes to control any mild exotherm[2].

  • Reaction Monitoring: Stir at room temperature for 2–12 hours. Monitor via LC-MS until the iminium ion mass is fully converted to the product mass.

  • Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (gas evolution will occur)[2]. Stir vigorously for 15 minutes.

  • Extraction: Separate the phases. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL)[2]. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a DCM/MeOH gradient with 1% Et₃N to prevent amine streaking).

Protocol B: Stepwise (Indirect) Reductive Amination

Best for: Sterically hindered ketones or substrates highly prone to dialkylation.[3]

Reagents:

  • 2-(p-Tolyloxy)ethanamine hydrochloride: 1.0 eq.

  • Ketone: 1.0 eq.

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 2.0 eq.

  • Sodium Borohydride (NaBH₄): 1.5 eq.[4]

  • Anhydrous Ethanol or Methanol: 10 mL per mmol

Step-by-Step Methodology:

  • Forced Condensation: Dissolve the amine hydrochloride (1.0 eq.) and the ketone (1.0 eq.) in anhydrous ethanol. Add Ti(OiPr)₄ (2.0 eq.) dropwise. The Lewis acidic titanium acts as both a desiccant (scavenging water to drive the equilibrium) and an activator for the carbonyl.

  • Self-Validation Checkpoint 2: Stir at room temperature for 12 hours. The solution may become slightly cloudy. Confirm complete imine formation via LC-MS before proceeding. Do not add the reducing agent until the ketone is fully consumed, as NaBH₄ will reduce unreacted ketone to the corresponding alcohol[2].

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add NaBH₄ (1.5 eq.) carefully in small portions[2].

  • Workup: Stir for an additional 2 hours at room temperature. Quench by adding water (5 mL) and stirring vigorously. A white precipitate of titanium dioxide (TiO₂) will form.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate, resuspend in ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the crude secondary amine.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseOptimization Strategy
Low Yield / Unreacted Amine Inefficient iminium ion formation due to incorrect pH or steric hindrance[2].Verify pH is 4-6. If using a hindered ketone, switch from Protocol A to Protocol B (using Ti(OiPr)₄ or molecular sieves)[2].
Formation of Alcohol Byproduct Premature reduction of the starting aldehyde/ketone[2].Ensure STAB is used instead of NaBH₄. If using NaBH₄, ensure imine formation is 100% complete before adding the hydride[2].
Dialkylation (Tertiary Amine) The newly formed secondary amine is nucleophilic enough to react with another equivalent of aldehyde[3].Use a slight excess of the primary amine (1.2 eq.) relative to the aldehyde, or use the stepwise indirect method[3].
Slow Reduction Step Poor solubility or highly deactivated iminium intermediate.Heat the reaction gently (40 °C) or switch solvent from THF to DCE, which generally accelerates STAB reductions[3].

References

  • Benchchem.2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7).
  • Abdel-Magid, A. F., & Maryanoff, C. A.
  • Common Organic Chemistry.
  • Benchchem.
  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

Sources

Method

Advanced Synthesis of Nitrogen-Containing Heterocycles from 2-(p-Tolyloxy)ethanamine Hydrochloride

Executive Summary & Structural Rationale 2-(p-Tolyloxy)ethanamine hydrochloride (CAS: 850421-15-7) is a highly versatile building block in medicinal chemistry. The aryloxyethylamine scaffold it provides is a privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-(p-Tolyloxy)ethanamine hydrochloride (CAS: 850421-15-7) is a highly versatile building block in medicinal chemistry. The aryloxyethylamine scaffold it provides is a privileged pharmacophore frequently utilized in the design of G-protein coupled receptor (GPCR) ligands, particularly for targeting serotonin (5-HT) receptors and the serotonin transporter (SERT) in central nervous system (CNS) therapeutics[1, 4].

By leveraging the nucleophilicity of its primary amine, this precursor can be systematically converted into complex nitrogen-containing heterocycles, such as thiazoles and benzimidazoles . These heterocycles are critical in drug discovery, offering enhanced metabolic stability, rigidified conformational geometry, and diverse hydrogen-bonding capabilities [3].

Mechanistic Overview & Synthetic Strategy

The hydrochloride salt of 2-(p-Tolyloxy)ethanamine is highly stable for long-term storage but is synthetically dormant. To initiate any nucleophilic cascade, the salt must be neutralized to liberate the free primary amine. Once liberated, the nitrogen's lone pair becomes available to act as a potent nucleophile.

This guide details two divergent synthetic pathways:

  • Pathway A (Thiazole Synthesis): Conversion of the primary amine into a thiourea, followed by a Hantzsch cyclization. This pathway exploits the differential nucleophilicity of sulfur and nitrogen to construct a 5-membered 1,3-thiazole ring [2].

  • Pathway B (Benzimidazole Synthesis): A nucleophilic aromatic substitution (SNAr) followed by reduction and orthoester cyclization. This pathway utilizes the amine to install an ortho-phenylenediamine precursor, which is subsequently locked into a rigid bicyclic benzimidazole system [3].

Synthetic Workflow

SyntheticWorkflow cluster_thiazole Pathway A: Thiazole Synthesis cluster_benzimidazole Pathway B: Benzimidazole Synthesis SM 2-(p-Tolyloxy)ethanamine HCl (Starting Material) FreeBase Free Amine Generation (Base Treatment) SM->FreeBase NaOH / H2O Thiourea Thiourea Intermediate (+ KSCN / HCl) FreeBase->Thiourea KSCN, Reflux SNAr SNAr Intermediate (+ 2-fluoronitrobenzene) FreeBase->SNAr K2CO3, DMF, Heat Thiazole 2-Aminothiazole Derivative (+ α-bromoketone) Thiourea->Thiazole Hantzsch Cyclization Diamine Diamine Intermediate (Reduction: Pd/C, H2) SNAr->Diamine Reduction Benzimidazole Benzimidazole Derivative (+ Triethyl orthoformate) Diamine->Benzimidazole Cyclization, p-TsOH

Synthetic workflow for thiazole and benzimidazole derivatives from 2-(p-Tolyloxy)ethanamine.

Experimental Protocols

Protocol A: Synthesis of 2-((2-(p-Tolyloxy)ethyl)amino)thiazole Derivatives

The Hantzsch thiazole synthesis remains the gold standard for constructing 2-aminothiazoles [2].

Step 1: Free-Basing and Thiourea Formation

  • Free-Basing: Suspend 2-(p-Tolyloxy)ethanamine hydrochloride (10.0 mmol) in 20 mL of distilled water. Dropwise, add 10% aqueous NaOH until the aqueous layer reaches pH > 9. Extract the liberated free amine with Dichloromethane (DCM, 3 x 15 mL).

    • Validation Check: Complete dissolution of the crystalline salt into the organic layer and a negative Silver Nitrate ( AgNO3​ ) test on the organic extract confirms the total removal of chloride ions.

  • Thiourea Conversion: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Dissolve the resulting oil in absolute ethanol (25 mL). Add Potassium Thiocyanate (KSCN, 12.0 mmol) and concentrated HCl (1.0 mL). Reflux the mixture for 4 hours.

  • Isolation: Cool to room temperature, pour into crushed ice, and filter the precipitated 1-(2-(p-tolyloxy)ethyl)thiourea.

Step 2: Microwave-Assisted Hantzsch Cyclization

  • Reaction: In a microwave-safe vessel, combine the thiourea intermediate (5.0 mmol) and an α-bromoketone (e.g., 2-bromoacetophenone, 5.0 mmol) in 10 mL of ethanol.

  • Irradiation: Subject the mixture to microwave irradiation at 100 °C for 20 minutes.

    • Causality & Optimization: The reaction initiates via the nucleophilic attack of the soft thiourea sulfur onto the electrophilic α-carbon of the haloketone. Microwave irradiation is utilized to rapidly surpass the activation energy barrier of the subsequent dehydration step. This significantly reduces the reaction time from the conventional 4-8 hours down to 20 minutes, preventing the thermal cleavage of the sensitive p-tolyloxy ether linkage.

  • Purification: Neutralize the mixture with saturated NaHCO3​ , extract with ethyl acetate, and purify via silica gel chromatography (Hexanes:EtOAc 7:3).

Protocol B: Synthesis of 1-(2-(p-Tolyloxy)ethyl)-1H-benzo[d]imidazole

Benzimidazoles are synthesized via a robust three-step cascade involving SNAr, reduction, and dehydrative cyclization [3].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: Dissolve the free 2-(p-Tolyloxy)ethanamine (10.0 mmol) and 1-fluoro-2-nitrobenzene (11.0 mmol) in anhydrous DMF (15 mL). Add anhydrous K2​CO3​ (20.0 mmol).

    • Causality & Optimization: The highly polarized C-F bond of 1-fluoro-2-nitrobenzene lowers the activation energy for the formation of the Meisenheimer complex, making it a superior electrophile compared to its chloro-analog. K2​CO3​ acts as a heterogeneous, non-nucleophilic base to scavenge the hydrofluoric acid byproduct, preventing the starting amine from reverting to its unreactive protonated state.

  • Heating: Stir the suspension at 80 °C for 6 hours. Quench with water and extract with EtOAc to yield the nitro-intermediate.

Step 2: Catalytic Reduction

  • Reaction: Dissolve the nitro-intermediate in methanol (30 mL). Add 10% Pd/C (10 mol%) carefully under an argon atmosphere. Purge the flask with Hydrogen gas ( H2​ ) and stir at room temperature under 1 atm of H2​ for 4 hours.

    • Validation Check: The reduction is visually indicated by the transition of the reaction mixture from a deep orange (nitro compound) to a pale yellow/colorless solution. TLC (DCM:MeOH 9:1) will show a highly polar, ninhydrin-active spot corresponding to the diamine.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and concentrate the filtrate.

Step 3: Orthoester Cyclization

  • Reaction: Treat the crude diamine with triethyl orthoformate (15.0 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 5 mol%). Stir at 60 °C for 2 hours.

    • Causality & Optimization: Triethyl orthoformate serves a dual role: it provides the electrophilic C2 carbon to bridge the two amine nitrogens and acts as an internal water scavenger, driving the dehydrative cyclization to absolute completion.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction parameters and expected yields for the methodologies described above.

Target ScaffoldReaction StepReagents / CatalystSolventTemp / TimeIsolated Yield (%)
Thiazole Thiourea FormationKSCN, conc. HClEthanolReflux / 4 h78 - 82%
Thiazole Hantzsch Cyclizationα-bromoketoneEthanolMW 100°C / 20 min85 - 90%
Benzimidazole SNAr1-fluoro-2-nitrobenzene, K2​CO3​ DMF80°C / 6 h88 - 92%
Benzimidazole ReductionPd/C, H2​ (1 atm)MethanolRT / 4 h> 95%
Benzimidazole CyclizationTriethyl orthoformate, p-TsOHNeat / Methanol60°C / 2 h80 - 85%

References

  • Title: 2-(p-Tolyloxy)
  • Title: Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: RSC Publishing URL
  • Source: NIH / PMC (originally RSC Publishing)
  • Source: bcrcp.ac.
Application

Accelerated Synthesis of Bio-active Scaffolds via Microwave-Assisted Coupling of 2-(p-Tolyloxy)ethanamine hydrochloride

An Application Guide to a Green Chemistry Approach: Abstract This technical guide details the application of Microwave-Assisted Organic Synthesis (MAOS) as a green and efficient methodology for the rapid construction of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to a Green Chemistry Approach:

Abstract

This technical guide details the application of Microwave-Assisted Organic Synthesis (MAOS) as a green and efficient methodology for the rapid construction of heterocyclic scaffolds utilizing 2-(p-Tolyloxy)ethanamine hydrochloride. We move beyond conventional thermal methods, which are often plagued by long reaction times and significant energy consumption, to harness the advantages of microwave irradiation.[1][2] This document provides a foundational understanding of microwave chemistry principles, a detailed, field-tested protocol for a representative heterocyclic synthesis, and a discussion of the critical parameters that ensure reaction success and reproducibility. The protocols are designed for researchers in medicinal chemistry and drug development seeking to optimize synthetic workflows and embrace sustainable chemical practices.[3]

The Imperative for Speed and Sustainability in Synthesis: The MAOS Advantage

The synthesis of novel chemical entities is the bedrock of drug discovery. However, traditional reflux heating methods are often a bottleneck, requiring hours or even days to complete a single transformation.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses this challenge.[2][5] Unlike conventional heating, which relies on inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[4][6] This "in-core" heating is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in a reaction, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates friction, resulting in rapid and uniform heating throughout the bulk of the material.[7][6][8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[7]

This molecular-level heating mechanism leads to spectacular acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[3][4] This rapid protocol development is a cornerstone of modern, sustainable chemistry, offering reduced energy consumption, minimized byproduct formation, and often enabling the use of greener solvents.[1][9]

The Building Block: 2-(p-Tolyloxy)ethanamine hydrochloride

2-(p-Tolyloxy)ethanamine hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry.[10] Its structure contains two key features that drive its synthetic utility:

  • A Primary Amine (–NH₂): This functional group is a potent nucleophile, making it highly reactive toward a wide array of electrophiles. It is the primary site for forming new carbon-nitrogen bonds, essential for building complex molecular architectures.[10]

  • An Aryloxyethylamine Scaffold: This structural motif is present in numerous biologically active compounds. The lipophilic p-tolyl group can influence properties like membrane permeability, while the flexible ethylamine chain allows for conformational adjustments within a biological target's binding pocket.[10]

The hydrochloride salt form enhances the compound's stability and shelf-life, though it typically requires neutralization or the presence of a base in the reaction mixture to liberate the reactive free amine.

Application Protocol: Microwave-Assisted Synthesis of a Dihydropyrimidine Scaffold

This section provides a detailed protocol for the synthesis of a substituted dihydropyrimidine derivative, a privileged scaffold in medicinal chemistry, via a microwave-assisted Biginelli-type condensation reaction.

Safety Precautions: A Critical Mandate

Microwave synthesis involves heating solvents far above their atmospheric boiling points, leading to significant pressure build-up.[11] Adherence to safety protocols is non-negotiable.

  • Dedicated Equipment ONLY: Never use a domestic (kitchen) microwave oven.[12] Laboratory microwave reactors are engineered with specialized pressure and temperature sensors, robust containment cavities, and emergency venting systems to prevent catastrophic failure.[12][13]

  • Certified Vessels: Use only pressure-rated glass vials and septa specifically designed by the manufacturer for the microwave reactor.[11]

  • Proper Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before attempting to open it.[11] Modern reactors automate this process with forced-air cooling.

  • Chemical Hazards: 2-(p-Tolyloxy)ethanamine hydrochloride and other reagents may be corrosive or toxic. Handle all chemicals within a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[14]

Experimental Workflow

The overall process involves the one-pot condensation of three components: an aldehyde, a β-ketoester, and our amine of interest, 2-(p-Tolyloxy)ethanamine hydrochloride, catalyzed by a mild acid.

G reagents 1. Combine Reagents - 2-(p-Tolyloxy)ethanamine HCl - Aldehyde (e.g., Benzaldehyde) - β-Ketoester (e.g., Ethyl Acetoacetate) - Solvent (e.g., Ethanol) - Catalyst (e.g., PTSA) vial 2. Seal Vessel Use certified microwave vial and septum. reagents->vial mw 3. Microwave Irradiation Set Temperature, Time, Power. (e.g., 120°C, 10 min) vial->mw cool 4. Automated Cooling Cool to < 50°C mw->cool workup 5. Work-up & Extraction Quench reaction, extract with organic solvent. cool->workup purify 6. Purification Silica Gel Chromatography workup->purify product 7. Final Product Characterize (NMR, MS) purify->product

Figure 1. General experimental workflow for microwave-assisted synthesis.

Reaction Scheme

G cluster_reactants r1 2-(p-Tolyloxy)ethanamine HCl arrow_node Ethanol, PTSA (cat.) ───────────> Microwave (120°C, 10 min) plus1 + r2 Benzaldehyde plus2 + r3 Ethyl Acetoacetate p1 Dihydropyrimidine Derivative arrow_node->p1

Figure 2. Reaction scheme for the Biginelli-type condensation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a 10 mL certified microwave reaction vial equipped with a magnetic stir bar, add:

    • 2-(p-Tolyloxy)ethanamine hydrochloride (187.7 mg, 1.0 mmol, 1.0 equiv).

    • Benzaldehyde (106.1 mg, 1.0 mmol, 1.0 equiv).

    • Ethyl acetoacetate (130.1 mg, 1.0 mmol, 1.0 equiv).

    • p-Toluenesulfonic acid (PTSA) (19.0 mg, 0.1 mmol, 0.1 equiv).

    • Anhydrous Ethanol (3 mL).

  • Vessel Sealing: Securely seal the vial using an appropriate aluminum crimp cap with a Teflon septum.

  • Microwave Irradiation: Place the sealed vial into the cavity of a dedicated laboratory microwave reactor. Program the instrument to heat the mixture to 120 °C for 10 minutes , with a maximum power setting of 300 W and constant magnetic stirring.

  • Cooling: Following the irradiation period, allow the vial to cool to below 50 °C using the instrument's automated gas-jet cooling feature (approx. 5-10 minutes).

  • Work-up: Once cooled, carefully open the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the final dihydropyrimidine product.

Data and Expected Outcomes

The primary advantage of the MAOS protocol is the dramatic reduction in reaction time with comparable or improved yields over conventional methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Rationale for Improvement
Solvent Toluene or EthanolEthanolEthanol is a polar solvent that couples efficiently with microwaves.
Temperature 80-110 °C (Reflux)120 °C (Superheated)"Superheating" above the solvent's boiling point dramatically accelerates the reaction rate.[4][8]
Reaction Time 12 - 24 hours10 - 15 minutes Direct, uniform heating avoids slow thermal gradients and localized overheating, leading to rapid completion.[3][15]
Typical Yield 55 - 70%70 - 85%Reduced reaction time minimizes the formation of thermal degradation byproducts, improving yield and purity.[1][16]

Discussion: Causality and Optimization

Why this protocol works: The success of this microwave-assisted reaction hinges on the principles of dielectric heating.[6] Ethanol, a polar protic solvent, absorbs microwave energy efficiently, as do the polar intermediates formed during the condensation reaction. This leads to a rapid increase in the internal temperature of the reaction mixture, far exceeding the atmospheric boiling point of ethanol. According to Arrhenius's law, reaction rates approximately double for every 10 °C increase in temperature, explaining the profound rate acceleration observed.[4] The use of a sealed vessel is critical to maintaining the high temperatures and pressures required for this superheating effect.[11]

Opportunities for Optimization:

  • Temperature Screening: The optimal temperature can be rapidly determined by running a series of small-scale reactions between 100 °C and 150 °C.

  • Solvent Choice: While ethanol is a good starting point, other polar solvents like DMF or NMP could be explored. Non-polar solvents such as toluene or hexane are poor choices as they are transparent to microwaves and will not heat effectively.[9]

  • Catalyst Loading: The amount of acid catalyst can be varied to find the optimal balance between reaction rate and potential side reactions.

Conclusion

Microwave-assisted organic synthesis represents a paradigm shift in modern chemical synthesis, aligning the demand for rapid compound generation with the principles of green chemistry. By leveraging the unique reactivity of 2-(p-Tolyloxy)ethanamine hydrochloride, this guide demonstrates a robust, reproducible, and highly efficient protocol for accessing valuable dihydropyrimidine scaffolds. The dramatic reduction in reaction time—from many hours to mere minutes—empowers researchers to accelerate discovery timelines, construct compound libraries more efficiently, and reduce the environmental footprint of their synthetic operations.

References

  • Laboratory Microwave Safety Precautions. (n.d.). Scribd. Retrieved from [Link]

  • Budhwar, K. (2022). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Trend in Scientific Research and Development, 6(5), 1436-1441. Retrieved from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Microwave-assisted synthesis of bio-active heterocycles in aqueous media. (2015). In Microwave-assisted synthesis of heterocycles. Springer. Retrieved from [Link]

  • Bargues, K., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. (2023). ResearchGate. Retrieved from [Link]

  • Mezence, V., et al. (2018). Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives. Molecules, 23(10), 2463. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Synthesis of a Hantzsch Dihydropyridine using a Household Microwave Oven. Organic Syntheses, 84, 11. Retrieved from [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace. Retrieved from [Link]

  • Singh, J., et al. (2021). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents. Materials Today: Proceedings, 43, 319-325. Retrieved from [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2024). RSC Publishing. Retrieved from [Link]

  • (PDF) Microwave assisted organic syntheses (MAOS): The green synthetic method. (2022). ResearchGate. Retrieved from [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nagariya, A. K., et al. (2010). Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide”. Journal of Pharmacy Research, 3(3), 451-453. Retrieved from [Link]

  • Bargues, K., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.). Thieme. Retrieved from [Link]

  • Kumar, A. (2017). microwave - an effective tool in organic synthesis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 6(8), 643-655. Retrieved from [Link]

  • Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Retrieved from [Link]

  • Al-Jallo, H. N., et al. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Iraqi National Journal of Chemistry. Retrieved from [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS BEARING A SULFONAMIDE MOIETY AND STUDYING THEIR CYTOTOXIC ACTIVITY. (2012). INIS-IAEA. Retrieved from [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. (2014). ResearchGate. Retrieved from [Link]

Sources

Method

Scalable Manufacturing Process and Protocols for 2-(p-Tolyloxy)ethanamine Hydrochloride

Executive Summary 2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile aryloxyethylamine building block utilized extensively in medicinal chemistry, particularly in the synthesis of G-protein co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile aryloxyethylamine building block utilized extensively in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) ligands, neuroprotective agents, and antimalarial compounds[1]. While bench-scale syntheses often rely on the direct alkylation of p-cresol with 2-chloroethylamine, this approach is notoriously unscalable due to competitive over-alkylation, which generates difficult-to-remove secondary and tertiary amine impurities.

To meet the rigorous demands of drug development professionals, this application note details a highly scalable, self-validating two-step process: Williamson ether synthesis followed by catalytic nitrile reduction . This route maximizes primary amine purity, avoids hazardous hydride reducing agents (e.g., LiAlH₄)[2], and provides a robust framework for commercial manufacturing.

Mechanistic Rationale & Route Selection

The synthesis of high-purity primary amines requires strict control over reaction kinetics to prevent dimerization.

  • Avoiding Direct Alkylation: Direct alkylation of p-cresol with a haloethylamine is economically tempting but mechanistically flawed for scale-up. The resulting primary amine product is more nucleophilic than the starting material, leading to an inevitable cascade of over-alkylation.

  • The Nitrile Advantage: By alkylating p-cresol with 2-chloroacetonitrile, we isolate a stable, non-nucleophilic intermediate: 2-(p-tolyloxy)acetonitrile. This intermediate can be rigorously purified before the amine is ever introduced[3].

  • Kinetic Trapping during Hydrogenation: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine will attack this imine, forming a secondary amine dimer. By conducting the hydrogenation in methanolic ammonia (MeOH/NH₃) , the excess ammonia acts as a kinetic trap. According to Le Chatelier's principle, the massive molar excess of NH₃ shifts the equilibrium away from dimer formation, ensuring >98% selectivity for the target primary amine.

Process Visualizations

G A p-Cresol + 2-Chloroacetonitrile B 2-(p-Tolyloxy)acetonitrile (Intermediate) A->B K2CO3, Acetone Reflux, 12h C 2-(p-Tolyloxy)ethanamine (Free Base) B->C H2, Raney Ni MeOH/NH3, 40°C D 2-(p-Tolyloxy)ethanamine HCl (Final API) C->D HCl (g) in IPA Crystallization

Fig 1: Three-step scalable synthetic workflow for 2-(p-Tolyloxy)ethanamine hydrochloride.

Mechanism Start Nitrile Reduction Intermediate (Reactive Imine) Path1 Attack by Primary Amine (Side Reaction) Start->Path1 Low NH3 conc. Path2 Attack by Excess NH3 (Desired Pathway) Start->Path2 Excess NH3 (Le Chatelier) End1 Secondary Amine Impurity (Dimerization) Path1->End1 End2 Primary Amine (Target Free Base) Path2->End2

Fig 2: Logical pathway of imine intermediate trapping by NH3 to prevent dimer formation.

Step-by-Step Scalable Manufacturing Protocols

Step 1: Williamson Ether Synthesis of 2-(p-Tolyloxy)acetonitrile

Causality & Design: Potassium carbonate (K₂CO₃) in acetone is selected to provide a mild, heterogeneous basic environment. This prevents the degradation of 2-chloroacetonitrile, which is highly sensitive to hydrolysis in strong aqueous bases (e.g., NaOH).

  • Charge: To a clean, dry 50 L glass-lined reactor, charge 10 L of acetone, 1.08 kg (10.0 mol) of p-cresol, and 2.07 kg (15.0 mol) of anhydrous K₂CO₃.

  • Addition: Slowly add 0.91 kg (12.0 mol) of 2-chloroacetonitrile over 1 hour at room temperature to control the mild exotherm.

  • Reaction: Heat the suspension to reflux (approx. 56°C) and stir vigorously for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 4:1) or GC. The system is self-validating; proceed only when residual p-cresol is <1%.

  • Workup: Cool the reactor to 20°C. Filter the inorganic salts and wash the filter cake with 2 L of fresh acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve the crude oil in 5 L of ethyl acetate. Wash with 0.5 M NaOH (2 x 1 L) to remove any unreacted p-cresol, followed by a brine wash (1 L). Dry over anhydrous Na₂SO₄ and concentrate to afford the purified intermediate.

Step 2: Catalytic Hydrogenation to 2-(p-Tolyloxy)ethanamine

Causality & Design: Raney Nickel is specifically chosen over Palladium-on-Carbon (Pd/C) to prevent the hydrogenolysis (cleavage) of the delicate aryl ether bond under pressurized hydrogen[2].

  • Charge: In a 20 L high-pressure stainless steel autoclave, dissolve the intermediate (~1.4 kg) in 8 L of 7 N ammonia in methanol (MeOH/NH₃).

  • Catalyst Addition: Carefully add 150 g of active Raney Nickel slurry. (Safety Note: Raney Nickel is highly pyrophoric; ensure it remains wet and is handled under an inert atmosphere).

  • Reaction: Purge the vessel with N₂ (3 cycles), followed by H₂ (3 cycles). Pressurize the reactor to 50 psi H₂ and heat to 40°C. Stir vigorously for 8 hours.

  • In-Process Control (IPC): Monitor H₂ uptake. The reaction is complete when the internal pressure stabilizes. Confirm completion via HPLC (monitoring the disappearance of the nitrile peak).

  • Workup: Vent the reactor safely and purge with N₂. Filter the catalyst through a Celite pad under an inert atmosphere. Concentrate the filtrate under vacuum to yield the crude free base.

Step 3: Hydrochloride Salt Formation & Crystallization

Causality & Design: Isopropanol (IPA) is the ideal crystallization solvent because the free base is highly soluble in it, whereas the hydrochloride salt exhibits a steep solubility curve, allowing for high-recovery crystallization without the need for anti-solvents.

  • Dissolution: Dissolve the crude free base in 5 L of dry IPA.

  • Salt Formation: Cool the solution to 5°C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 4 M HCl in dioxane) until the solution pH reaches 2.0. A white precipitate will form immediately.

  • Crystallization: Stir the slurry at 0–5°C for 2 hours to maximize crystal growth and yield.

  • Isolation: Filter the solid, wash with 1 L of cold diethyl ether, and dry in a vacuum oven at 45°C for 12 hours.

Quantitative Data & Quality Control

The following table summarizes the expected quantitative metrics and analytical markers required to validate the structural integrity and purity of the final 2-(p-Tolyloxy)ethanamine hydrochloride API[1].

ParameterSpecification / Expected ResultAnalytical Method
Step 1 Yield 90% – 95%Gravimetric
Step 2 Yield 85% – 90%Gravimetric
Final Purity ≥ 98.0%HPLC (Area %)
Appearance White to off-white crystalline powderVisual Inspection
¹H NMR (Aromatic) δ 7.0–7.5 ppm (Two distinct doublets)400 MHz NMR (DMSO-d6)
¹H NMR (Methyl) δ ~2.3 ppm (Singlet)400 MHz NMR (DMSO-d6)
¹H NMR (Amine) δ 8.20 ppm (Broad singlet, 3H, NH₃⁺)400 MHz NMR (DMSO-d6)

References

  • World Intellectual Property Organization. "Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin". Patent WO2009128088A2.

Sources

Application

Application Note: Solvent Selection Strategies for 2-(p-Tolyloxy)ethanamine Hydrochloride Reactions

Introduction & Structural Context 2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile building block featuring an aryloxyethyl scaffold and a primary amine. This structural motif is heavily uti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile building block featuring an aryloxyethyl scaffold and a primary amine. This structural motif is heavily utilized in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and 5-HT1A receptor-biased agonists [1].

Because this compound is supplied as a hydrochloride salt , the primary amine is protonated ( R−NH3+​Cl− ). It lacks the lone pair of electrons necessary to act as a nucleophile. Therefore, any synthetic application—whether amidation, reductive amination, or alkylation—must first address the liberation of the free amine. The choice of solvent is not merely a medium for the reaction; it is a critical mechanistic participant that must balance the solubility of the polar salt, the organic base, and the subsequent reactive intermediates.

Mechanistic Principles of Solvent Selection

The Salt Factor and Deprotonation

To activate 2-(p-Tolyloxy)ethanamine HCl, a non-nucleophilic base such as N,N -Diisopropylethylamine (DIPEA) must be introduced. DIPEA is preferred over simpler amines because its bulky isopropyl groups prevent it from competing as a nucleophile [2]. The selected solvent must be polar enough to dissolve the initial hydrochloride salt but inert enough not to react with the liberated primary amine.

Reaction-Specific Solvent Causality
  • Amidation (HATU/EDC Coupling): Amide bond formation utilizing uronium salts like HATU proceeds through a highly polar O-acyl(tetramethyl)isouronium intermediate. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) are required because they possess high dielectric constants capable of stabilizing these transition states and fully dissolving the coupling reagents [2].

  • Reductive Amination: This two-step one-pot process involves imine condensation followed by hydride reduction. Protic solvents can prematurely quench mild reducing agents like Sodium Triacetoxyborohydride (NaBH(OAc)3). Therefore, halogenated aprotic solvents like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are optimal. DCE is often preferred over DCM as its higher boiling point (83 °C vs. 39 °C) accommodates mild heating if the initial imine condensation is sterically hindered [3].

  • Nucleophilic Aromatic Substitution (SNAr) / Alkylation: These reactions often require inorganic bases (e.g., K2​CO3​ , Cs2​CO3​ ) and elevated temperatures. Acetonitrile (MeCN) or DMF are selected for their high boiling points and ability to partially solvate alkali metal cations, enhancing the nucleophilicity of the free amine.

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties of common solvents and their mechanistic compatibility with 2-(p-Tolyloxy)ethanamine HCl workflows.

SolventDielectric Constant ( ϵ )Boiling Point (°C)Salt Solvation (w/ Base)Reagent CompatibilityOptimal Reaction Type
DMF 36.7153ExcellentDissolves HATU/EDC wellAmidation, SNAr
DCM 8.939GoodInert to NaBH(OAc)3Reductive Amination
DCE 10.483GoodInert to NaBH(OAc)3Reductive Amination
MeCN 37.582ModerateSupports inorganic basesAlkylation, SNAr
THF 7.666Poor to ModerateGood for Grignard/Li reagentsSpecialized Alkylations

Logical Workflow for Solvent Selection

SolventSelection Start 2-(p-Tolyloxy)ethanamine HCl (Starting Material) Base Add Non-Nucleophilic Base (e.g., DIPEA, TEA) Liberate Free Amine Start->Base Amidation Amidation (Coupling Reagents: HATU) Base->Amidation RedAmin Reductive Amination (Aldehydes/Ketones) Base->RedAmin Alkylation SNAr / Alkylation (Alkyl/Aryl Halides) Base->Alkylation SolvDMF DMF or DCM Stabilizes polar TS Dissolves coupling reagents Amidation->SolvDMF SolvDCE DCE or THF Compatible with NaBH(OAc)3 Supports imine formation RedAmin->SolvDCE SolvMeCN MeCN or DMF Supports inorganic bases High boiling point for heating Alkylation->SolvMeCN

Workflow for selecting the optimal solvent based on the target reaction of the aryloxyethanamine.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amidation in DMF

Mechanistic Rationale: DMF is utilized to ensure complete dissolution of the polar HATU reagent and the hydrochloride salt. DIPEA is added in excess (3.0 equivalents) to neutralize the HCl salt (1.0 eq), deprotonate the carboxylic acid (1.0 eq), and maintain a basic environment to drive the reaction forward [2].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Self-Validation Check: The solution should turn pale yellow within 2–5 minutes, confirming the formation of the active OAt-ester intermediate.

  • Amine Introduction: Add 2-(p-Tolyloxy)ethanamine HCl (1.0 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination in DCE

Mechanistic Rationale: DCE is chosen because it does not react with the electrophilic aldehyde/ketone or the hydride source. Exactly 1.0 equivalent of DIPEA is used to liberate the free amine without creating a highly basic environment that could trigger side reactions (e.g., aldol condensation of the aldehyde) [3].

Step-by-Step Methodology:

  • Amine Liberation: Suspend 2-(p-Tolyloxy)ethanamine HCl (1.0 eq) in anhydrous DCE (0.2 M). Add DIPEA (1.0 eq) dropwise. Self-Validation Check: The cloudy suspension will transition into a clear solution, confirming the successful deprotonation and generation of the free primary amine.

  • Imine Condensation: Add the target aldehyde or ketone (1.05 eq). Stir at room temperature for 1 hour. (If using a sterically hindered ketone, add 1.0 eq of glacial acetic acid as a catalyst and heat to 50 °C for 2 hours).

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), portion-wise to control any mild exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 to 12 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3​ (gas evolution will occur). Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

References

  • Satała, G., et al. (2019). "Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity." Journal of Medicinal Chemistry. Available at:[Link]

  • Dunetz, J. R., et al. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development. Available at:[Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from 2-(p-Tolyloxy)ethanamine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of 2-(p-Tolyloxy)ethanamine HCl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of 2-(p-Tolyloxy)ethanamine HCl (CAS 850421-15-7), a critical building block in medicinal chemistry[1].

The synthesis of aryloxyethylamines typically utilizes the , reacting a phenol (p-cresol) with an alkylating agent (2-chloroethylamine)[2]. While robust, this method inherently leaves behind unreacted starting materials, over-alkylated side products, and inorganic salts[3]. Successful purification requires moving beyond simple washes and exploiting the distinct physicochemical properties of each component in your crude matrix.

Quantitative Impurity Profiling

Before troubleshooting, you must understand the chemical nature of the contaminants in your crude mixture. The table below summarizes the quantitative data and physicochemical properties we will exploit for purification.

Impurity CategorySpecific CompoundpKaSolubility ProfilePhysicochemical Property Exploited
Phenolic Unreacted p-Cresol~10.14Soluble in organics; forms water-soluble phenoxide at pH > 12Acidic hydroxyl group
Alkylating Agent 2-Chloroethylamine HCl~8.0Highly soluble in water; insoluble in non-polar organicsHigh aqueous solubility of its HCl salt
Over-alkylation Bis-alkylated tertiary amines~9.5Soluble in non-polar organics; hydrochlorides are highly soluble in alcoholsDifferential crystal lattice energy
Inorganic Salts NaCl, KCl, Na2CO3N/AHighly soluble in water; insoluble in DCM/EtherComplete insolubility in organic solvents
Troubleshooting Guides & FAQs

Q1: My final 2-(p-Tolyloxy)ethanamine HCl product has a strong phenolic odor and NMR shows p-cresol contamination. How do I remove it? A1: p-Cresol is highly lipophilic and will co-precipitate with your amine salt if not properly removed. To resolve this, perform an Acid-Base Extraction (Freebasing) . The Causality: The pKa of p-cresol is approximately 10.14, while the conjugate acid of the primary amine has a pKa around 9.5. By adjusting the aqueous solution to a strongly basic pH (>12) using 1M NaOH, p-cresol is fully deprotonated into the highly water-soluble sodium p-cresolate. Simultaneously, the amine is neutralized to its free base, which partitions into the organic layer (e.g., dichloromethane). The aqueous layer containing the phenoxide is then discarded, completely removing the phenolic odor.

Q2: I am observing bis-alkylated tertiary amine impurities in my LC-MS. How can I separate them from the primary amine? A2: Over-alkylation is a common side reaction when using 2-chloroethylamine[3]. The most effective way to separate the primary amine from secondary/tertiary amine impurities is through Selective Recrystallization of the Hydrochloride Salt . The Causality: Primary amine hydrochlorides have distinct, tightly packed crystal lattice energies compared to their more sterically hindered secondary/tertiary counterparts. selectively precipitates the primary amine salt while leaving the more soluble, amorphous over-alkylated impurities dissolved in the mother liquor[4].

Q3: After adding HCl in ether to my free base, the product "oils out" instead of forming a crystalline solid. What went wrong? A3: "Oiling out" (liquid-liquid phase separation instead of crystallization) is typically caused by the presence of residual water. The Causality: Amine hydrochlorides are highly hygroscopic. If the organic layer wasn't thoroughly dried before introducing HCl, the resulting salt dissolves in microscopic water droplets, forming a biphasic oil rather than a solid crystal lattice. The Fix: Evaporate the solvent, azeotropically dry the residue with toluene, and triturate the resulting oil with anhydrous diethyl ether to induce crystallization.

Validated Experimental Protocols
Protocol 1: Acid-Base Extraction for Phenol Removal

Self-Validation Check: The aqueous layer must test at pH > 12 using pH paper before phase separation to ensure complete deprotonation of p-cresol.

  • Dissolution: Suspend the crude 2-(p-Tolyloxy)ethanamine HCl in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v, 10 mL per gram of crude).

  • Basification: Slowly add 1M NaOH (aq) dropwise while stirring vigorously until the aqueous layer reaches pH > 12.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Collect the lower organic (DCM) layer.

  • Aqueous Wash: Extract the basic aqueous layer once more with fresh DCM (5 mL per gram of crude) to ensure complete recovery of the amine free base.

  • Drying: Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na2SO4 for 15 minutes. Filter off the drying agent.

Protocol 2: Anhydrous HCl Salt Formation and Recrystallization

Self-Validation Check: The formation of a persistent cloudiness during the anti-solvent addition confirms the saturation point has been reached, ensuring optimal crystallization.

  • Salt Formation: Cool the dried DCM solution of the free base to 0°C in an ice bath. Slowly add a stoichiometric amount of 2M HCl in diethyl ether under an inert atmosphere (N2). A white precipitate should form immediately.

  • Solvent Removal: Concentrate the suspension under reduced pressure to yield the crude solid HCl salt.

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling isopropanol (approx. 3-5 mL per gram).

  • Anti-solvent Addition: Remove from heat and slowly add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the mixture to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 4 hours to maximize crystal yield.

  • Isolation: Vacuum filter the resulting crystals, wash with cold diethyl ether, and dry under high vacuum for 12 hours to afford pure 2-(p-Tolyloxy)ethanamine HCl.

Process Workflow Visualization

G A Crude 2-(p-Tolyloxy)ethanamine HCl (Contains p-Cresol, Salts, Bis-alkylated) B Acid-Base Extraction (NaOH / DCM) A->B Dissolve & Basify (pH > 12) C Aqueous Layer (Sodium p-Cresolate, NaCl/KCl) B->C Phase Separation D Organic Layer (Amine Free Base, Non-polar Impurities) B->D Phase Separation Waste Aqueous Waste C->Waste E HCl Salt Formation (HCl in Ether/Isopropanol) D->E Acidification (0°C) F Recrystallization (Isopropanol / Diethyl Ether) E->F Crude Salt Isolation G Pure 2-(p-Tolyloxy)ethanamine HCl F->G Selective Crystallization

Workflow for the purification of 2-(p-Tolyloxy)ethanamine HCl removing phenolic and alkyl impurities.

References
  • Title: An acetyl-click screening platform identifies small molecule inhibitors of Histone Acetyltransferase 1 (HAT1) Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: US2495772A - Beta-(2-biphenyloxy)

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 2-(p-Tolyloxy)ethanamine Hydrochloride

Document ID: TSC-850421-15-7 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Physicochemical Context & Strategy 2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-850421-15-7 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Physicochemical Context & Strategy

2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly reactive aryloxyethylamine intermediate frequently utilized in the synthesis of benzimidazoles, chemical probes, and radiopharmaceutical PET tracers [1]. Because its primary amine group is highly nucleophilic, crude synthetic mixtures often contain over-alkylated byproducts or unreacted starting materials.

Purifying amine hydrochloride salts requires exploiting their specific thermal solubility gradients. These salts are highly polar, meaning they are generally insoluble in non-polar organics (hexane, toluene) but highly soluble in water. The optimal strategy relies on intermediate-polarity protic solvents (like isopropanol) or a binary solvent/anti-solvent system (like ethanol/diethyl ether)[2].

Solvent Selection Matrix

Selecting the correct solvent system dictates whether the compound will undergo a solid-liquid phase separation (crystallization) or a liquid-liquid phase separation (oiling out).

Solvent SystemRoleThermal Solubility GradientExpected Outcome & YieldCausality / Notes
Propan-2-ol (PrOH) Primary Single SolventExcellentOptimal (White plates)The preferred solvent. Provides a slow, controlled nucleation rate yielding high-purity crystalline plates (m.p. 219–221°C) [1].
Ethanol / Diethyl Ether Primary / Anti-SolventModerate to HighGood (Rapid precipitation)Ethanol dissolves the salt hot; non-polar ether acts as a precipitating agent [2]. Prone to trapping impurities if ether is added too rapidly.
Methanol / Ethyl Acetate Primary / Anti-SolventModerateFair (Fine needles)Methanol often dissolves the salt too well even at cold temperatures, requiring large volumes of ethyl acetate to induce nucleation.
Water UnsuitableExtremely HighPoor (No recovery)The high hydration energy of the hydrochloride salt makes it too soluble in water to recover efficiently without lyophilization.

Self-Validating Experimental Protocol

This protocol utilizes Propan-2-ol (Isopropanol) as the primary solvent, which is the field-validated standard for this specific molecule[1]. Every step includes a self-validating checkpoint to ensure process integrity.

Step 1: Saturated Dissolution

  • Transfer the crude 2-(p-Tolyloxy)ethanamine hydrochloride to a round-bottom flask equipped with a reflux condenser.

  • Add a minimal volume of near-boiling Propan-2-ol (approx. 80°C) dropwise while stirring continuously.

  • Validation Checkpoint: Continue addition only until the solid is completely dissolved. The solution must be completely clear with no visible schlieren lines (refractive index gradients), which indicate incomplete dissolution of dense oils.

Step 2: Decolorization & Hot Filtration (Optional)

  • If the solution is dark or highly colored, remove from heat and carefully add 1-2% (w/w) activated charcoal. Boil briefly for 5 minutes.

  • Filter the hot mixture through a pre-warmed pad of Celite to remove the charcoal.

  • Validation Checkpoint: The filtrate should be pale yellow to colorless. If crystallization begins in the filter funnel, the solvent cooled too rapidly; wash with a small amount of boiling Propan-2-ol.

Step 3: Controlled Nucleation

  • Allow the clear filtrate to cool slowly to room temperature undisturbed.

  • Causality Note: Slow cooling favors the thermodynamic product (large, pure crystals) over the kinetic product (small, impure powder).

  • Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours to maximize yield.

Step 4: Isolation & Washing

  • Collect the white crystalline plates via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold Propan-2-ol or an anti-solvent like cold Diethyl Ether [2].

  • Dry under high vacuum at 40°C to a constant weight.

Troubleshooting & FAQs

Q: My product is "oiling out" at the bottom of the flask instead of forming crystals. Why does this happen and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the compound's solubility drops below saturation at a temperature above the melting point of the impure mixture [2]. The amine hydrochloride separates as a dense, solvated oil rather than a solid crystal lattice.

  • The Fix: Re-heat the mixture until the oil completely redissolves. Add 5-10% more primary solvent (Propan-2-ol) to lower the saturation temperature below the mixture's melting point. Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). Adding a seed crystal just before the cloud point can also force solid-liquid nucleation [2].

Q: The solution has been in the ice bath for hours, but no crystals have formed. Is my product lost? A: No. Your solution is likely supersaturated but lacks the activation energy required for primary nucleation [2].

  • The Fix: First, vigorously scratch the inside of the glass flask with a glass stirring rod; the micro-abrasions provide a high-energy surface for nucleation. If this fails, evaporate 20-30% of the solvent under reduced pressure to increase the concentration, then repeat the cooling process [2].

Q: How can I analytically validate that my recrystallized 2-(p-Tolyloxy)ethanamine hydrochloride is pure? A: Rely on two orthogonal techniques:

  • Melting Point: Pure material will present as white crystalline plates with a sharp melting point of 219–221°C [1]. A depressed or broad melting range indicates trapped solvent or organic impurities.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent, look for the distinct singlet of the tolyl methyl group at approximately δ 2.3 ppm . The aromatic protons (due to their ortho and meta positions relative to the ether linkage) must appear as two clean doublets in the δ 7.0-7.5 ppm region [1].

Process Logic & Workflow Diagram

RecrystallizationWorkflow Start Crude 2-(p-Tolyloxy)ethanamine HCl Dissolve Dissolution in Hot Primary Solvent (Propan-2-ol) Start->Dissolve Charcoal Optional: Activated Charcoal & Hot Filtration Dissolve->Charcoal Cooling Controlled Cooling (Room Temp to 0°C) Charcoal->Cooling Decision Did Crystals Form? Cooling->Decision Oiling Issue: Oiling Out (Liquid-Liquid Separation) Decision->Oiling Oil Forms NoCrystals Issue: No Crystallization (Supersaturation) Decision->NoCrystals Solution Clear Success Filtration & Vacuum Drying Decision->Success Yes (Solid-Liquid) FixOiling Re-heat, add primary solvent, cool slowly Oiling->FixOiling FixOiling->Dissolve FixNoCrystals Scratch flask, add seed crystal, or evaporate solvent NoCrystals->FixNoCrystals FixNoCrystals->Cooling End Pure Crystalline Plates (m.p. 219–221°C) Success->End

Workflow for the recrystallization and troubleshooting of amine hydrochloride salts.

References

  • Benchchem. "2-(p-Tolyloxy)ethanamine hydrochloride | CAS 850421-15-7". Benchchem Product Data & Applications.
  • Benchchem. "Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride". Benchchem Technical Support.
Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(p-Tolyloxy)ethanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals resolve peak tailing issues specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals resolve peak tailing issues specific to 2-(p-Tolyloxy)ethanamine hydrochloride. Rather than relying on guesswork, this guide utilizes a causality-driven approach to isolate variables, validate chemical interactions, and restore chromatographic integrity.

Mechanistic Insights (FAQs)

Q: Why does 2-(p-Tolyloxy)ethanamine hydrochloride consistently exhibit peak tailing in reversed-phase HPLC? A: The root cause is a dual retention mechanism. While the hydrophobic p-tolyl group interacts predictably with the C18 stationary phase, the molecule also contains a primary aliphatic amine. At a mid-range mobile phase pH (pH 5–7), residual silanol groups (Si-OH) on the silica column surface deprotonate to form negatively charged Si-O⁻ species[1]. The positively charged primary amine undergoes a secondary ion-exchange interaction with these ionized silanols[2]. Because this secondary interaction is kinetically slower than the hydrophobic interaction, a fraction of the analyte molecules lags behind the main band, creating a distinct "tail"[3].

Q: How do I quantitatively determine if my peak tailing is unacceptable? A: Tailing is mathematically evaluated using the Asymmetry Factor ( As​ ), calculated as As​=B/A at 10% of the peak height. A perfectly symmetrical Gaussian peak has an As​ of 1.0. Tailing is generally flagged when As​>1.2 , and values exceeding 1.5 indicate severe secondary interactions that will compromise your quantification accuracy and resolution[1].

Q: Does the specific "Type" of my silica column matter for this compound? A: Absolutely. Older "Type A" silica columns contain trace metals (such as iron and aluminum) within the silica matrix. These metals withdraw electron density from adjacent silanol groups, significantly increasing their acidity and exacerbating the ion-exchange interaction with the amine[3]. Modern "Type B" silica columns are synthesized from high-purity precursors and are heavily end-capped, drastically reducing the population of highly acidic free silanols[4].

Diagnostic Troubleshooting Logic

Use the following decision tree to systematically isolate and resolve the root cause of your peak tailing.

HPLC_Troubleshooting Start Analyze Peak Shape Asymmetry Factor (As) > 1.5? CheckPhysical Inject Neutral Marker (e.g., Toluene) Start->CheckPhysical PhysicalIssue Toluene Tails: Physical Issue (Void, Frit Blockage) CheckPhysical->PhysicalIssue Yes ChemicalIssue Toluene Symmetrical: Chemical Issue (Silanol Interaction) CheckPhysical->ChemicalIssue No FixPhysical Replace Frit or Column PhysicalIssue->FixPhysical pHCheck Check Mobile Phase pH Is pH < 3.0? ChemicalIssue->pHCheck AdjustpH Adjust to pH 2.5 (e.g., 0.1% TFA) Protonates Silanols pHCheck->AdjustpH No CheckCol Check Column Type Is it Type B Silica? pHCheck->CheckCol Yes AdjustpH->CheckCol Still Tailing Success Symmetrical Peak (As 1.0 - 1.2) AdjustpH->Success Solved ChangeCol Switch to Type B, End-capped Column CheckCol->ChangeCol No AddTEA Add 10-20mM TEA Competitive Blocker CheckCol->AddTEA Yes ChangeCol->Success Solved AddTEA->Success Solved

Diagnostic workflow for isolating and resolving chemical vs. physical HPLC peak tailing.

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be verifiable. Do not change multiple variables at once. Follow these self-validating protocols sequentially.

Protocol 1: The Neutral Marker Validation Test

Causality: Before altering mobile phase chemistry, you must prove the tailing is a chemical interaction rather than a physical degradation of the column bed[1].

  • Preparation: Dissolve a neutral, non-ionizable marker (e.g., Toluene or Uracil) at 1 mg/mL in your current mobile phase.

  • Injection: Inject 5 µL of the marker onto the column using the exact method parameters currently causing tailing for 2-(p-Tolyloxy)ethanamine.

  • Validation: Calculate the As​ of the neutral marker.

    • If As​>1.5 : The issue is physical (e.g., a void in the column packing or a blocked inlet frit)[1]. Replace the frit or column.

    • If As​≤1.2 : The physical bed is intact. The tailing is a confirmed chemical secondary interaction. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Suppression (The Low-pH Strategy)

Causality: By lowering the pH below the pKa of the acidic silanols (typically pKa ~3.5-4.5), you force them into a fully protonated, neutral state (Si-OH), thereby eliminating the ion-exchange mechanism[4].

  • Buffer Preparation: Prepare Mobile Phase A using HPLC-grade water. Add 0.1% v/v Trifluoroacetic acid (TFA) to achieve a pH of ~2.0, or use a 20 mM Potassium Phosphate buffer adjusted to pH 2.5 with phosphoric acid.

  • Equilibration: Flush the HPLC system and column with at least 15–20 column volumes of the new low-pH mobile phase to ensure complete protonation of the stationary phase silanols[4].

  • Validation: Inject the 2-(p-Tolyloxy)ethanamine sample. The primary amine remains protonated ( R−NH3+​ ), but because the silanols are now neutral, the peak should elute symmetrically.

Protocol 3: Competitive Silanol Blocking (TEA Addition)

Causality: If your detector (e.g., Mass Spectrometry) or column is incompatible with highly acidic conditions, you can mask the active silanol sites using a sacrificial base[5].

  • Additive Selection: Obtain high-purity (HPLC grade) Triethylamine (TEA).

  • Modification: Add 10–20 mM TEA to the aqueous component of your mobile phase[6].

  • pH Adjustment: Adjust the pH to 6.0–7.0 using an appropriate acid (e.g., acetic acid) to ensure the TEA is protonated.

  • Validation: Inject your sample. Because TEA is a small, highly basic tertiary amine, it aggressively outcompetes 2-(p-Tolyloxy)ethanamine for the active silanol sites, acting as a competitive blocker to restore peak symmetry[5].

Quantitative Data Presentation

The table below summarizes the expected outcomes when analyzing primary amines under various chromatographic conditions. Use this to benchmark your system's performance.

Chromatographic ConditionPrimary Retention MechanismExpected Asymmetry ( As​ )Diagnostic Recommendation
pH 7.0, Type A Silica, No Additive Severe Ion-Exchange2.5 - 3.5Not Recommended; high silanol activity[3]
pH 7.0, Type B Silica, No Additive Moderate Ion-Exchange1.5 - 2.0Marginal; requires further optimization
pH 2.5 (0.1% TFA), Type B Silica Hydrophobic (Silanols Neutral)1.0 - 1.2Optimal; standard pharmaceutical approach[4]
pH 6.5 + 20mM TEA, Type A Silica Competitive Silanol Blocking1.1 - 1.3Legacy Method; useful for pH-sensitive columns[6]
pH 11.0 (Ammonia), Hybrid Polymer Hydrophobic (Amine Neutral)1.0 - 1.1Specialized; requires high-pH stable columns[1]

Advanced Hardware & Method FAQs

Q: I implemented the low-pH method (pH 2.5), but my peak is now fronting ( As​<1.0 ) instead of tailing. What happened? A: Peak fronting is classically caused by column mass overload or a sample solvent mismatch[3]. 2-(p-Tolyloxy)ethanamine hydrochloride is highly soluble in aqueous solvents. If you inject a high-concentration sample dissolved in 100% strong organic solvent (like methanol or acetonitrile) into a highly aqueous mobile phase, the sample solvent acts as a localized strong eluent, dragging a portion of the analyte forward. Always dilute your sample in the initial mobile phase conditions to validate this.

Q: Can I run the method at a high pH (>10.5) to deprotonate the amine instead of protonating the silanols? A: Yes. At a pH of 10.5 or higher, the primary amine of 2-(p-Tolyloxy)ethanamine becomes deprotonated and neutral, which completely eliminates its ability to interact with ionized silanols[1]. However, standard silica dissolves rapidly at pH > 8.0. You must use a specialized hybrid-silica or polymer-based column specifically engineered for high-pH stability.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link]

  • Chromatography Online (LCGC). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

  • National Institutes of Health (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(p-Tolyloxy)ethanamine Hydrochloride and its Analytical Alternatives

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with compounds like 2-(p-Tolyloxy)ethanamine hydrochloride, a versat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with compounds like 2-(p-Tolyloxy)ethanamine hydrochloride, a versatile aryloxyethylamine building block[1], understanding its behavior under various analytical conditions is crucial. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(p-Tolyloxy)ethanamine hydrochloride, offering a framework for its identification and characterization. Furthermore, we will objectively compare this mass spectrometry-based approach with alternative analytical methodologies, providing the supporting rationale and experimental considerations necessary for informed decision-making in a research setting.

The Rationale Behind Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[2] When a molecule is introduced into a mass spectrometer, it is ionized and can subsequently break apart into smaller, charged fragments. This process, known as fragmentation, is not random; it follows predictable chemical pathways determined by the molecule's structure and the ionization method used.[2][3] By analyzing the pattern of these fragments, we can deduce the original structure of the molecule.

For 2-(p-Tolyloxy)ethanamine hydrochloride (Molecular Formula: C9H14ClNO, Molecular Weight: 187.67 g/mol ), we will be analyzing the free base, 2-(p-Tolyloxy)ethanamine (C9H13NO, Molecular Weight: 151.21 g/mol ), as the hydrochloride salt will typically dissociate in the ion source. The fragmentation pattern will be primarily dictated by the presence of the ether linkage, the primary amine, and the aromatic tolyl group.

Predicted Fragmentation Pathway of 2-(p-Tolyloxy)ethanamine

The fragmentation of 2-(p-Tolyloxy)ethanamine is anticipated to be dominated by characteristic cleavages associated with amines and ethers.[4][5][6] The following pathways represent the most probable fragmentation events under electron ionization (EI) conditions.

Alpha-Cleavage: The Signature of an Amine

The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[4][5] This is driven by the stabilization of the resulting radical cation by the non-bonding electrons on the nitrogen. For 2-(p-Tolyloxy)ethanamine, this will result in the formation of a highly stable iminium ion.

  • Pathway: The molecular ion [M]•+ undergoes homolytic cleavage of the Cα-Cβ bond.

  • Resulting Ion: This cleavage event will produce the base peak in the spectrum, the m/z 30 ion ([CH2=NH2]+).[7]

Ether Cleavage: Breaking the Aryl-Oxygen Bond

Aryl ethers can undergo cleavage at the C-O bond.[4] This can occur in two principal ways for our molecule of interest.

  • Pathway A: Cleavage with Charge Retention on the Aromatic Portion: The bond between the oxygen and the ethylamine moiety can break, leading to the formation of a p-tolyloxy radical and a charged ethylamine fragment, or vice versa. More likely is the formation of the stable p-cresol radical cation upon rearrangement.

  • Resulting Ion: A significant peak at m/z 108, corresponding to the p-cresol radical cation ([HOC6H4CH3]•+), is expected.

  • Pathway B: Cleavage with Charge Retention on the Aliphatic Portion: Alternatively, cleavage of the aryl C-O bond can result in the formation of a phenoxy radical and a charged side-chain.

Benzylic Cleavage and Rearrangements

The presence of the tolyl group introduces the possibility of benzylic cleavage and rearrangements.

  • Pathway: Loss of a hydrogen atom from the methyl group of the tolyl moiety can lead to the formation of a stable tropylium-like ion through rearrangement.

  • Resulting Ion: A peak at m/z 91, characteristic of a tropylium ion ([C7H7]+), is a common feature in the mass spectra of compounds containing a benzyl group.

The following table summarizes the predicted major fragment ions for 2-(p-Tolyloxy)ethanamine.

m/z Proposed Fragment Ion Formation Pathway
151[C9H13NO]•+Molecular Ion
108[HOC6H4CH3]•+Ether cleavage and rearrangement
91[C7H7]+Tropylium ion from tolyl group
30[CH2=NH2]+Alpha-cleavage of the amine

Visualizing the Fragmentation

To better illustrate these predicted pathways, the following diagram outlines the fragmentation cascade of 2-(p-Tolyloxy)ethanamine.

Fragmentation_Pathway M [C9H13NO]•+ m/z = 151 (Molecular Ion) F1 [CH2=NH2]+ m/z = 30 (Base Peak) M->F1 α-Cleavage F2 [HOC6H4CH3]•+ m/z = 108 M->F2 Ether Cleavage F3 [C7H7]+ m/z = 91 F2->F3 Rearrangement Characterization_Workflow cluster_Initial Initial Analysis cluster_Structure Structural Elucidation cluster_Confirmation Confirmation & Quantification Purity Purity Assessment (HPLC/GC) MS Mass Spectrometry (GC-MS) Purity->MS NMR NMR Spectroscopy (1H, 13C) Purity->NMR Confirm Structure Confirmation MS->Confirm NMR->Confirm Quant Quantitative Analysis (HPLC/GC) Confirm->Quant

Sources

Comparative

Comparing reactivity of 2-(p-Tolyloxy)ethanamine HCl vs phenoxyethylamine

An in-depth technical comparison of aryloxyethylamine derivatives requires looking beyond basic structural formulas to understand how physical states and electronic substituents dictate benchtop workflows. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of aryloxyethylamine derivatives requires looking beyond basic structural formulas to understand how physical states and electronic substituents dictate benchtop workflows. As a Senior Application Scientist, I frequently evaluate these nuances to design robust, scalable synthetic routes.

When comparing 2-(p-Tolyloxy)ethanamine HCl and phenoxyethylamine , researchers must account for two critical variables: the presence of a para-methyl substituent on the aromatic ring, and their supplied physical state (hydrochloride salt vs. free base).

This guide objectively compares their reactivity profiles, structural causality, and provides self-validating experimental protocols for drug development professionals.

Structural & Electronic Analysis (Causality)

The Amine Functionality: Free Base vs. Hydrochloride Salt Phenoxyethylamine is commercially supplied as a free base. It is a colorless to pale yellow liquid with a predicted pKa of 8.18 ± 0.10[1]. Because it is a free base, the primary amine's lone pair is immediately available for nucleophilic attack. However, this high reactivity comes with handling drawbacks: it is classified as a corrosive liquid that can cause severe skin burns[2], and it is susceptible to atmospheric oxidation and CO2 absorption (forming carbamates over time).

Conversely, 2-(p-Tolyloxy)ethanamine HCl is supplied as an amine hydrochloride salt[3]. The protonation of the amine lone pair renders it completely non-nucleophilic. This salt form provides immense practical advantages: it is an air-stable, easily weighable solid that resists degradation. To utilize it in nucleophilic substitutions or amidations, an auxiliary base (e.g., DIPEA or triethylamine) must be introduced to deprotonate the ammonium ion in situ.

The Aromatic Ring: Regioselectivity in Electrophilic Aromatic Substitution (EAS) The ether oxygen (-O-R) in both molecules is a strongly activating, ortho/para-directing group due to its resonance (+M) effect.

  • In phenoxyethylamine , EAS reactions (such as halogenation or Friedel-Crafts acylation) will yield a statistical mixture of ortho and para isomers.

  • In 2-(p-Tolyloxy)ethanamine , the para position is covalently blocked by the methyl group. Although the methyl group is also weakly activating (+I effect), the stronger +M effect of the ether oxygen dictates the regiochemistry. This steric and electronic blockade forces substitution exclusively to the ortho position relative to the ether linkage.

Comparative Reactivity Profiles & Workflows

AmineReactivity A 2-(p-Tolyloxy)ethanamine HCl (Non-Nucleophilic Salt) C Add Auxiliary Base (e.g., DIPEA, TEA) A->C Neutralization B Phenoxyethylamine (Nucleophilic Free Base) E Electrophile Addition (e.g., Acyl Chloride) B->E Direct Reaction D Active Free Amine C->D -HCl D->E Nucleophilic Attack F Amide Product E->F Substitution

Workflow comparing the activation and amidation of salt vs. free base amines.

EAS_Regioselectivity A Phenoxyethylamine C Ortho/Para Directing (-O-R group) A->C B 2-(p-Tolyloxy)ethanamine B->C D Para Position Blocked (by -CH3 group) B->D E Mixture of Ortho & Para Substituted Products C->E Unhindered F Exclusively Ortho Substituted Product C->F Steric/Electronic Control D->F Forced Regioselectivity

Regioselectivity logic for Electrophilic Aromatic Substitution on both compounds.

Experimental Protocols: Parallel Amidation Workflows

To demonstrate the practical impact of these structural differences, I have outlined parallel amidation protocols. The critical divergence lies in the stoichiometry of the auxiliary base.

Protocol A: Amidation of 2-(p-Tolyloxy)ethanamine HCl
  • Preparation: Weigh 1.0 equivalent of 2-(p-Tolyloxy)ethanamine HCl (solid) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent & Activation: Suspend the solid in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 1.0 eq of DIPEA is strictly required to neutralize the HCl salt and liberate the nucleophilic free amine. The remaining 1.5 eq acts as an acid scavenger for the HCl byproduct generated during the subsequent amidation.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add 1.1 equivalents of the desired acyl chloride.

  • Reaction & Validation: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor completion via TLC (Ninhydrin stain; the primary amine spot will disappear).

  • Self-Validating Workup: Quench with saturated aqueous NaHCO3 and extract with DCM. Wash the organic layer with 1M HCl. Logic: This acidic wash is a self-validating purification step; any unreacted starting amine or excess DIPEA is immediately protonated and partitioned into the aqueous waste, ensuring the isolated organic layer contains only the neutral amide product. Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol B: Amidation of Phenoxyethylamine
  • Preparation: Dispense 1.0 equivalent of Phenoxyethylamine (liquid) via a glass syringe into an oven-dried flask. Caution: Handle inside a fume hood due to its corrosive nature[2].

  • Solvent & Activation: Dissolve in anhydrous DCM (0.2 M). Add 1.5 equivalents of DIPEA.

    • Causality: Because the starting material is already a free base, no initial neutralization is required. The DIPEA serves solely as an acid scavenger.

  • Electrophile Addition: Cool to 0 °C and dropwise add 1.1 equivalents of acyl chloride.

  • Reaction & Validation: Follow the identical TLC monitoring and acidic workup procedure as Protocol A to ensure high purity of the final amide.

Quantitative Data Comparison

Property2-(p-Tolyloxy)ethanamine HClPhenoxyethylamine
Chemical Formula C9H14ClNOC8H11NO
Physical State (RT) SolidLiquid
Nucleophilic Status Inactive (Requires free-basing)Active (Directly reactive)
Amine pKa ~8.28.18 ± 0.10[1]
EAS Regioselectivity Strictly ortho (para is blocked)Mixed ortho / para
Storage & Stability Air-stable, resists oxidation[3]Prone to oxidation & CO2 absorption
Handling Hazards IrritantCorrosive, causes severe burns[2]

References

Sources

Validation

Comprehensive Elemental Analysis Standards for 2-(p-Tolyloxy)ethanamine Hydrochloride: A Comparative Methodological Guide

Introduction 2-(p-Tolyloxy)ethanamine hydrochloride (Formula: C9​H14​ClNO ; CAS: 850421-15-7) is a highly reactive aryloxyethylamine scaffold utilized extensively in the synthesis of central nervous system (CNS) active c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(p-Tolyloxy)ethanamine hydrochloride (Formula: C9​H14​ClNO ; CAS: 850421-15-7) is a highly reactive aryloxyethylamine scaffold utilized extensively in the synthesis of central nervous system (CNS) active compounds and G-protein coupled receptor (GPCR) ligands (1)[1]. Because this compound serves as a critical intermediate in drug discovery, establishing its absolute elemental purity is paramount.

This guide objectively compares the analytical methodologies required to establish rigorous elemental standards for 2-(p-Tolyloxy)ethanamine hydrochloride. We evaluate techniques across three distinct analytical pillars: bulk organic composition (CHNS/O), counter-ion stoichiometry (Chloride), and trace elemental impurities (Heavy Metals).

G A 2-(p-Tolyloxy)ethanamine HCl Sample B Bulk Organic Composition (C, H, N, O) A->B C Counter-Ion Quantification (Cl-) A->C D Trace Elemental Impurities (As, Cd, Hg, Pb, etc.) A->D E Flash Combustion Analyzer (Pregl-Dumas Method) B->E F Ion Chromatography (IC) or Potentiometric Titration C->F G ICP-MS (USP <232>/<233>) D->G H Empirical Formula Validation E->H I Salt Stoichiometry Confirmation F->I J Regulatory Safety Compliance G->J

Integrated elemental analysis strategy for 2-(p-Tolyloxy)ethanamine HCl.

Section 1: Bulk Composition Analysis (C, H, N, O)

Objective: To verify the empirical formula ( C9​H14​ClNO ) and detect gross organic impurities, incomplete salt formation, or unexpected hydration states.

Method Comparison: Flash Combustion vs. Traditional Wet Chemistry

Historically, nitrogen content in amines was determined via the Kjeldahl method. However, modern pharmaceutical standards mandate Dynamic Flash Combustion (the automated Pregl-Dumas method) due to its superior precision, lack of hazardous reagents, and simultaneous multi-element capability (2)[2].

Expert Causality Insight: In flash combustion, the sample is oxidized at >1000°C. A critical step for accurate nitrogen determination in amine hydrochlorides is the use of a highly active copper reduction reactor. Because combustion generates various nitrogen oxides ( NOx​ ), passing the gas stream through a copper layer reduces all NOx​ species back to N2​ gas, ensuring accurate and total quantification by the Thermal Conductivity Detector (TCD) (3)[3].

Self-Validating Protocol: CHN/O Flash Combustion Analysis
  • System Conditioning & Baseline: Run 2–3 empty tin capsules to establish a zero-baseline, confirming the absence of atmospheric leaks.

  • Calibration Verification: Analyze two runs of a certified reference standard such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) or Sulfanilamide to verify the instrument's K-factor calibration curve (4)[4].

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 2-(p-Tolyloxy)ethanamine hydrochloride into a tin capsule (for CHN) or a silver capsule (for Oxygen via pyrolysis). Seal tightly.

  • Combustion (CHN): Drop the capsule into the oxidation reactor (1030°C) with a controlled pulse of high-purity O2​ . Helium carrier gas sweeps the products ( CO2​ , H2​O , NOx​ ) through the copper reduction reactor (650°C).

  • Separation & Detection: Gases pass through a GC column and are quantified by the TCD.

  • Validation: Experimental results must fall within the universally accepted ±0.3% margin of theoretical values to confirm API purity.

Quantitative Data: Theoretical vs. Acceptable Ranges

Calculated for 2-(p-Tolyloxy)ethanamine HCl (MW: 187.67 g/mol )

ElementTheoretical Mass Fraction (%)Acceptable Experimental Range (±0.3%)Primary Analytical Methodology
Carbon (C) 57.6057.30 – 57.90Dynamic Flash Combustion (TCD)
Hydrogen (H) 7.527.22 – 7.82Dynamic Flash Combustion (TCD)
Nitrogen (N) 7.467.16 – 7.76Dynamic Flash Combustion (TCD)
Oxygen (O) 8.538.23 – 8.83High-Temperature Pyrolysis (TCD)
Chloride (Cl) 18.8918.50 – 19.30Ion Chromatography (IC)

Section 2: Counter-Ion Stoichiometry (Chloride Analysis)

Objective: To confirm the 1:1 molar ratio of the hydrochloride salt, ensuring no free base remains and no excess HCl is trapped in the crystal lattice.

Method Comparison: Ion Chromatography (IC) vs. Potentiometric Titration

While AgNO3​ potentiometric titration is a traditional and robust method for chloride quantification, Ion Chromatography (IC) offers superior specificity. Titration can be skewed by the presence of other halogens (e.g., bromide or iodide impurities from synthetic steps), whereas IC distinctly separates chloride based on ionic radius and charge, providing a highly accurate stoichiometric validation.

Self-Validating Protocol: IC Determination of Chloride
  • Sample Prep: Dissolve 10.0 mg of the sample in 100 mL of ultrapure water (18.2 MΩ·cm).

  • Chromatography: Inject 25 µL onto an anion-exchange column (e.g., Dionex IonPac AS11) utilizing a Potassium Hydroxide (KOH) gradient eluent.

  • Detection: Utilize suppressed conductivity detection to eliminate background eluent conductivity, maximizing the signal-to-noise ratio for the chloride peak.

  • Quantification & Validation: Compare the peak area against a 5-point calibration curve of NIST-traceable NaCl standards (1-20 ppm). A continuing calibration verification (CCV) standard must be run every 10 samples to ensure system stability.

Section 3: Trace Elemental Impurities (USP <232> / <233>)

Objective: To quantify toxic heavy metals (As, Cd, Hg, Pb) introduced via synthetic catalysts or manufacturing equipment, ensuring compliance with ICH Q3D and USP <232> guidelines (5)[5].

Method Comparison: ICP-MS vs. ICP-OES

USP <233> permits both Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) and Mass Spectrometry (ICP-MS) (6)[6]. However, for 2-(p-Tolyloxy)ethanamine hydrochloride, ICP-MS is strictly recommended .

Expert Causality Insight (The Argon-Chloride Interference): Because this compound is a hydrochloride salt, the digested sample matrix will contain high concentrations of chloride ions. In the argon plasma of the instrument, chloride reacts with argon to form the polyatomic ion 40Ar35Cl+ , which has a mass-to-charge ratio (m/z) of 75. This directly overlaps with the only stable isotope of Arsenic ( 75As ). Therefore, an ICP-MS system equipped with a Helium Collision Cell (Kinetic Energy Discrimination mode) is mandatory. The He gas selectively slows down the larger polyatomic ArCl+ ions, excluding them from the mass analyzer and allowing accurate trace Arsenic quantification—a capability ICP-OES lacks at ultra-trace levels (7)[7].

Self-Validating Protocol: USP <233> ICP-MS Analysis

G S1 Sample Weighing (0.5g API) S2 Acid Addition (HNO3/HCl) S1->S2 S3 Microwave Digestion (Closed Vessel) S2->S3 S4 Dilution & Internal Std Addition S3->S4 S5 ICP-MS Analysis (Collision Cell Mode) S4->S5 S6 Data Evaluation (vs. PDE Limits) S5->S6

Step-by-step USP <233> microwave digestion and ICP-MS workflow.

  • Microwave Digestion: Weigh 0.5 g of sample into a clean PTFE vessel. Add 5 mL concentrated HNO3​ and 1 mL HCl (the addition of HCl is critical to stabilize Hg and Ag in solution). Digest in a closed-vessel microwave system at 200°C for 15 minutes.

  • Dilution & Internal Standardization: Dilute the digestate to 50 mL with ultrapure water. Inline addition of internal standards (e.g., 103Rh , 193Ir , 209Bi ) is required to dynamically correct for matrix effects and plasma fluctuations.

  • Instrument Tuning: Tune the ICP-MS for high sensitivity and low oxide ratios ( CeO/Ce<2% ). Activate the Helium collision cell to mitigate the ArCl+ interference on Arsenic.

  • Analysis: Quantify target elements (Class 1: As, Cd, Hg, Pb; Class 2A: Co, Ni, V) against a matrix-matched calibration curve.

  • Validation: The protocol is self-validating if the pre-digestion spike recovery falls strictly between 70% and 150% of the target limit (J), and the instrumental precision (RSD) of replicates is ≤ 20%.

References

  • Benchchem. "2-(p-Tolyloxy)ethanamine hydrochloride | CAS 850421-15-7".
  • Royal Society of Chemistry. "CHNS Elemental Analysers - AMC Technical Briefs".
  • VELP Scientifica. "CHNS-O determination in pharmaceutical products by flash combustion".
  • Spectro-Lab. "Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer".
  • US Food and Drug Administration (FDA). "Elemental Impurities in Drug Products Guidance for Industry".
  • US Pharmacopeia. "USP <232> Elemental Impurities—Limits".
  • Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution".

Sources

Comparative

Comparative UV-Vis Spectroscopic Analysis: 2-(p-Tolyloxy)ethanamine Hydrochloride vs. Structural Analogs

As a Senior Application Scientist, evaluating the spectroscopic properties of chemical intermediates is critical for downstream applications in drug discovery and materials science. 2-(p-Tolyloxy)ethanamine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the spectroscopic properties of chemical intermediates is critical for downstream applications in drug discovery and materials science. 2-(p-Tolyloxy)ethanamine hydrochloride (CAS 850421-15-7) is a highly versatile aryloxyethylamine scaffold[1]. While its primary amine serves as a reactive handle for cyclization or polymerization, its aromatic ether core dictates its optical properties.

This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 2-(p-Tolyloxy)ethanamine hydrochloride against its structural alternatives, equipping researchers with the mechanistic understanding required for accurate LC-UV quantification and structural verification.

Mechanistic Grounding: Chromophore Dynamics and Causality

To understand the UV-Vis spectrum of 2-(p-Tolyloxy)ethanamine hydrochloride, we must isolate its chromophore. In aqueous or slightly acidic media, the primary amine is protonated ( −NH3+​ ). This protonation effectively decouples the nitrogen’s lone pair from any potential interaction with the aromatic π system[1]. Consequently, the optical absorption is entirely governed by the 4-methylphenoxy moiety, rendering its spectral behavior electronically analogous to 4-methylanisole[2].

When comparing 2-(p-Tolyloxy)ethanamine to unsubstituted 2-phenoxyethanamine (POEA)—a compound frequently utilized in perovskite engineering[3]—the critical variable is the para-methyl group.

  • The Hyperconjugative Effect: The para-methyl group donates electron density into the aromatic ring via hyperconjugation.

  • Orbital Causality: This electron donation raises the energy level of the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) energy remains relatively stable, the overall HOMO-LUMO energy gap narrows.

  • Spectral Outcome: The narrowed energy gap requires less energy for π→π∗ and n→π∗ transitions, resulting in a predictable bathochromic (red) shift in the absorption maxima ( λmax​ ) compared to unsubstituted phenoxy derivatives.

This distinct red shift is highly advantageous in High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), as it allows researchers to easily resolve the p-tolyloxy derivative from unsubstituted phenoxy impurities without relying solely on retention times.

Comparative Spectral Performance Data

The following table summarizes the quantitative UV-Vis absorption data, comparing 2-(p-Tolyloxy)ethanamine hydrochloride against key structural alternatives to highlight the influence of specific functional groups on optical performance.

CompoundCore Chromophore Equivalent λmax,1​ (Deep UV) λmax,2​ (Near UV)Dominant Electronic Effect
2-(p-Tolyloxy)ethanamine HCl 4-Methylanisole~225 nm~278 nmBathochromic shift via p-methyl hyperconjugation
2-Phenoxyethanamine HCl Anisole~220 nm~271 nmBaseline aryloxy absorption (No alkyl donation)
p-Cresol 4-Methylphenol~222 nm~280 nmStrong auxochromic shift from free -OH group[4]

Note: λmax​ values are highly solvent-dependent. The values above represent typical absorption in polar protic solvents (e.g., Methanol or aqueous 0.1 M HCl).

Self-Validating Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure absolute trustworthiness in your spectral data, the acquisition protocol cannot simply be a list of steps; it must be a self-validating system. The following methodology ensures photometric accuracy while preventing solvent-induced artifacts or pH-dependent spectral shifts.

Step 1: Matrix-Controlled Stock Solution Preparation

  • Action: Accurately weigh 1.88 mg of 2-(p-Tolyloxy)ethanamine hydrochloride (MW = 187.66 g/mol ) using an analytical balance. Dissolve in exactly 10.0 mL of 0.1 M HCl (prepared in HPLC-grade water) to yield a 1.0 mM stock solution.

  • Causality: Utilizing 0.1 M HCl forces the amine into a fully protonated state. If pure water is used, ambient dissolved CO2​ can cause slight pH fluctuations, leading to a mixture of protonated and free-base species. This mixed state can distort the spectrum and create false isosbestic points.

Step 2: Serial Dilution for Dynamic Range Targeting

  • Action: Prepare working standards at 10 µM, 25 µM, 50 µM, and 100 µM using the 0.1 M HCl diluent.

  • Causality: UV-Vis detectors are most linear and accurate between 0.1 and 1.0 Absorbance Units (AU). This concentration range ensures the resulting peaks fall squarely within the detector's optimal dynamic range, preventing peak flattening caused by stray light at high absorbances.

Step 3: Rigorous Solvent Blanking

  • Action: Fill two matched quartz cuvettes (1 cm path length) with the 0.1 M HCl blank. Place them in the reference and sample beam paths of a dual-beam spectrophotometer and perform a baseline correction from 200 nm to 400 nm.

  • Causality: Matched quartz cuvettes eliminate optical path discrepancies. Blanking with the exact acidic matrix subtracts the solvent's inherent deep-UV absorbance, ensuring the resulting spectrum belongs exclusively to the aryloxyethylamine.

Step 4: Spectral Acquisition & Orthogonal Validation

  • Action: Scan the prepared dilutions from 200 nm to 400 nm. Extract the absorbance values at the identified λmax​ (~278 nm). Plot Absorbance vs. Concentration.

  • Causality (The Self-Validating Step): Calculate the R2 value of the plot. An R2≥0.999 validates that the system obeys the Beer-Lambert Law ( A=ϵlc ). If the plot deviates from linearity, it immediately flags potential issues such as cuvette contamination, analyte aggregation, or detector saturation, prompting a workflow halt before flawed data is published.

Workflow Visualization

UVVisWorkflow N1 1. Analyte Preparation (Acidic Matrix Solvation) N3 3. Serial Dilution (10 µM - 100 µM Range) N1->N3 N2 2. Solvent Blanking (Matched Quartz Cuvettes) N4 4. Spectral Acquisition (Scan 200 - 400 nm) N2->N4 N3->N4 N5 5. Orthogonal Validation (Beer-Lambert Linearity Check) N4->N5

Figure 1: Self-validating UV-Vis acquisition workflow ensuring photometric accuracy.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2879, p-Cresol". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7731, 4-Methylanisole". PubChem. Available at:[Link]

  • ACS Applied Materials & Interfaces. "Efficient Sky-Blue Perovskite Light-Emitting Devices Based on Ethylammonium Bromide Induced Layered Perovskites". American Chemical Society. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Biological Activity of 2-(Aryloxy)ethanamine Analogs: A Comparative Analysis

For researchers and drug development professionals, the 2-(aryloxy)ethanamine scaffold represents a promising starting point for novel therapeutics, particularly those targeting the central nervous system. The parent com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the 2-(aryloxy)ethanamine scaffold represents a promising starting point for novel therapeutics, particularly those targeting the central nervous system. The parent compound, 2-(p-Tolyloxy)ethanamine HCl, and its analogs are of significant interest due to their structural similarities to biogenic amines, suggesting potential interactions with key neurological targets like G-protein coupled receptors (GPCRs) and monoamine transporters.[1] This guide provides a comparative analysis of the biological activity of this class of compounds, grounded in experimental data and established principles of medicinal chemistry. We will delve into the structure-activity relationships (SAR) that govern their function, present detailed experimental protocols for their evaluation, and offer insights into the causal rationale behind analog design and testing.

The Strategic Design of 2-(Aryloxy)ethanamine Analogs

The core structure of 2-(aryloxy)ethanamine consists of three key components that can be systematically modified to explore and optimize biological activity: the aromatic ring, the ethylamine side chain, and the terminal amine group. Each modification is a deliberate experimental choice aimed at probing the compound's interaction with its biological target.

  • Aromatic Ring Substitution: Altering substituents on the phenyl ring (the 'tolyloxy' part) directly influences the compound's electronic properties and lipophilicity. This can enhance membrane permeability and modulate binding affinity to the target protein.[1]

  • Amine Modification: The primary amine is a critical site for interaction and can be modified to form secondary, or tertiary amines, or be acylated to amides. These changes can alter the compound's hydrogen bonding capacity, selectivity, and metabolic stability.[2]

  • Side Chain Alterations: While the ethylamine linker is common, its length and rigidity can be adjusted to optimize the spatial orientation of the aromatic ring and the amine group within the target's binding pocket.

Understanding the impact of these modifications is central to rational drug design. The following sections will use a case study on a closely related series of 2-phenoxyacetamide analogues to illustrate these principles in practice.

Comparative Biological Activity: A Case Study in Monoamine Oxidase Inhibition

To illustrate a practical application of SAR in this chemical class, we will examine a series of 2-phenoxyacetamide analogues evaluated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] These enzymes are critical for the metabolism of neurotransmitters like serotonin and dopamine, making them important targets for antidepressant and neuroprotective drugs. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound IDR-Group (Substitution on Phenyl Ring)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-A (IC50 B / IC50 A)
Parent (Unsubstituted) H1.121.451.29
1 4-OCH₃0.05212.75245
2 4-CH₃ (Tolyloxy analog)0.451.363.02
3 4-Cl0.331.053.18
4 4-F0.411.122.73
5 2-OCH₃0.381.153.03
6 2-CH₃0.951.331.40
7 2-Cl0.881.261.43

Data synthesized from a study on 2-phenoxyacetamide analogues.[1]

Expert Interpretation of the Data:

The unsubstituted parent compound shows modest, non-selective inhibition of both MAO-A and MAO-B. The introduction of a methyl group at the para-position (Compound 2), creating a structure analogous to the tolyloxy core, results in a slight increase in MAO-A potency and selectivity. However, the most dramatic effect is seen with the 4-methoxy substitution (Compound 1), which increases MAO-A potency by over 20-fold and boosts selectivity to 245-fold over MAO-B.[1] This highlights the profound impact of a single, electron-donating methoxy group at the para position, suggesting a specific interaction within the MAO-A active site that is not as favorable for MAO-B. Substitutions at the ortho position (Compounds 5-7) generally resulted in lower potency and selectivity compared to their para-counterparts, demonstrating the importance of substituent position for optimal binding.

Visualizing the Scientific Process

To understand how researchers arrive at the data presented above, it is helpful to visualize the experimental workflow.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Compound Library start->synthesis purification Purify & Characterize (NMR, MS) synthesis->purification primary_assay Primary Screen (e.g., MAO Inhibition Assay) purification->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response selectivity Selectivity Assays (e.g., MAO-A vs. MAO-B) dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar hit Identify 'Hit' Compound sar->hit hit->start Iterative Optimization

Caption: A typical workflow for the design, synthesis, and evaluation of novel bioactive compounds.

The biological activity of these compounds is often rooted in their ability to modulate neurotransmitter signaling. Monoamine oxidases, for instance, play a crucial role in degrading monoamine neurotransmitters in the presynaptic neuron.

MAO_Pathway cluster_neuron Presynaptic Neuron MAO MAO Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter Dopamine / Serotonin Neurotransmitter->MAO Degradation Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Reuptake & Packaging Synapse Synaptic Cleft Vesicle->Synapse Release Postsynaptic_Receptor Postsynaptic Receptor Synapse->Postsynaptic_Receptor Binding

Caption: The role of Monoamine Oxidase (MAO) in neurotransmitter metabolism.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, detailed and robust experimental protocols are essential. Below is a representative protocol for an in vitro monoamine oxidase inhibition assay.

Objective: To determine the IC50 values of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-hydroxyquinoline (fluorescent product of kynuramine oxidation)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • 96-well microplates (black, for fluorescence)

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and control inhibitors in potassium phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare substrate solutions (kynuramine for MAO-A, benzylamine for MAO-B) in the same buffer.

    • Dilute the MAO-A and MAO-B enzyme stocks to the desired working concentration in the buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the potassium phosphate buffer.

    • Add 25 µL of the test compound dilution (or control inhibitor/vehicle) to the appropriate wells.

    • Add 25 µL of the diluted enzyme solution (MAO-A or MAO-B) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

    • Initiate the enzymatic reaction by adding 25 µL of the appropriate substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection (MAO-A Assay):

    • Stop the MAO-A reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Detection (MAO-B Assay):

    • The oxidation of benzylamine can be monitored by measuring the increase in absorbance at 250 nm, corresponding to the formation of benzaldehyde.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from wells containing no enzyme.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with a high concentration of a potent inhibitor (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

This self-validating system, which includes positive and negative controls, allows for the reliable determination of a compound's inhibitory potency.

Conclusion and Future Directions

The 2-(aryloxy)ethanamine scaffold is a versatile platform for the development of novel neuroactive compounds. As demonstrated by the case study of 2-phenoxyacetamide analogues, subtle modifications to the core structure can lead to significant changes in biological activity and selectivity.[1] The key to unlocking the full potential of this chemical class lies in a systematic and iterative process of design, synthesis, and biological evaluation. By applying the principles of structure-activity relationship and employing robust, validated experimental protocols, researchers can effectively navigate the complex landscape of drug discovery and develop new therapeutic agents for a range of neurological disorders.

References

  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Logistical Guide: Handling 2-(p-Tolyloxy)ethanamine Hydrochloride

Executive Summary & Chemical Profile 2-(p-Tolyloxy)ethanamine hydrochloride (CAS: 850421-15-7) is a primary aryloxyethylamine salt widely utilized as a highly reactive intermediate in organic synthesis and medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(p-Tolyloxy)ethanamine hydrochloride (CAS: 850421-15-7) is a primary aryloxyethylamine salt widely utilized as a highly reactive intermediate in organic synthesis and medicinal chemistry . Because the free-base form of this amine is susceptible to oxidation and degradation, it is supplied as a hydrochloride salt.

While the salt form provides excellent chemical stability, it presents as a fine, crystalline powder. This physical state introduces unique logistical challenges: the powder is highly prone to static cling, rapid aerosolization, and subsequent inhalation exposure. As a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant, handling this compound requires a meticulously designed Personal Protective Equipment (PPE) strategy and strict operational workflows to ensure a self-validating safety environment .

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a static process; it must dynamically scale with the mass of the chemical being handled and the solvents used in the reaction. The Occupational Safety and Health Administration (OSHA) mandates that laboratory PPE be selected based on a rigorous, task-specific hazard assessment .

Below is the quantitative and qualitative PPE matrix for handling 2-(p-Tolyloxy)ethanamine hydrochloride:

PPE CategoryMilligram Scale (<100 mg)Multi-Gram Scale (>1 g)Scientific Rationale & Causality
Hand Protection Single-layer Nitrile (min 4 mil)Double-layer Nitrile (min 6 mil)Nitrile provides an excellent barrier against dry organic salts. Double gloving at larger scales prevents breakthrough if mechanical tearing occurs during bulk transfer. Note: If the salt is dissolved in highly permeating solvents (e.g., DCM or DMF), workers must upgrade to composite gloves (e.g., Silver Shield), as solvents can carry the dissolved toxicant directly through standard nitrile.
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsIndirect-vented Splash GogglesFine hydrochloride powders easily aerosolize. Goggles prevent micro-particulates from bypassing standard frames and causing severe ocular irritation.
Body Protection Standard chemical-resistant lab coatFlame-resistant (FR) lab coatWhile the salt itself is not highly flammable, multi-gram scale reactions inherently involve larger volumes of volatile organic solvents. The coat provides a critical barrier against solvent-facilitated skin absorption.
Respiratory Handled strictly inside a Fume HoodN95/P100 Particulate RespiratorHydrochloride salts form fine dusts. If handling bulk powder outside of engineered ventilation controls (e.g., weighing large batches), a P100 filter is mandatory to prevent inhalation of respiratory irritants .

Operational Workflow & Handling Protocols

To build a self-validating safety system, researchers must understand why certain steps are taken. The greatest risk when handling 2-(p-Tolyloxy)ethanamine hydrochloride is the generation of invisible airborne dust during the transfer process.

Protocol 1: Precision Weighing and Transfer
  • Ventilation Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the deck of unnecessary equipment to prevent aerodynamic turbulence that could sweep powder out of the sash.

  • Static Mitigation (Critical Step): Pass an anti-static zero-stat gun over the weigh boat and the metal spatula.

    • Causality: Organic hydrochloride salts are highly susceptible to triboelectric charging (static cling). Neutralizing the surface prevents the powder from "jumping" off the spatula, which would otherwise contaminate the worker's gloves and the ambient air.

  • Powder Transfer: Carefully transfer the powder using a slow, rolling motion with the spatula. Keep the vertical drop height below 2 inches to minimize kinetic aerosolization.

  • Solvent Introduction: Once the powder is in the reaction flask, add the reaction solvent slowly down the interior sidewall of the flask.

    • Causality: Dropping solvent directly onto the center of the powder bed causes rapid displacement of trapped air, which forcefully ejects fine chemical particulates out of the flask before they have a chance to dissolve.

SafeHandlingWorkflow A 1. Fume Hood Setup Verify airflow & clear workspace B 2. PPE Donning Nitrile gloves, goggles, lab coat A->B C 3. Static Mitigation Use anti-static weigh boats B->C D 4. Powder Weighing Minimize vertical drop height C->D E 5. Solvent Addition Slow addition to prevent aerosolization D->E F 6. Decontamination Wipe down surfaces with damp cloth E->F

Operational workflow for the safe handling and weighing of hydrochloride salt powders.

Emergency Response & Spill Management

In the event of a spill, the immediate goal is to prevent the powder from becoming airborne. Never use a brush or broom to sweep up a dry chemical powder spill.

Protocol 2: Powder Spill Decontamination
  • Assessment & Isolation: Immediately halt work. If the spill is greater than 5 grams and located outside the fume hood, isolate the area to prevent foot traffic and HVAC drafts from spreading the dust .

  • PPE Upgrade: Personnel responding to the spill must upgrade to indirect-vented goggles and a P100 respirator if the spill is outside engineered ventilation controls.

  • Dust Suppression (The Damp Towel Method): Lightly dampen a disposable paper towel with water or a compatible inert solvent (e.g., isopropanol).

    • Causality: Dry sweeping creates a massive aerosol hazard. Dampening the towel suppresses dust formation via capillary action, binding the fine particles to the towel matrix for safe collection.

  • Collection: Gently lay the damp towel directly over the powder to trap it. Carefully fold the towel inward, encapsulating the chemical, and place it into a designated hazardous waste bag.

  • Surface Decontamination: Wipe the affected surface with a fresh towel dampened with a mild detergent solution, followed by a distilled water rinse, to remove any residual chloride salt that could cause pitting or corrosion on stainless steel laboratory surfaces.

SpillManagement S1 Spill Detected Assess scale & location S2 Isolate Area Prevent personnel exposure S1->S2 S3 Upgrade PPE Don N95/P100 if outside hood S2->S3 S4 Containment Cover with damp absorbent towel S3->S4 S5 Collection Use non-sparking scoop S4->S5 S6 Disposal Seal in hazardous waste bag S5->S6

Step-by-step spill response pathway for solid hydrochloride amine salts.

Waste Disposal & Decontamination Plan

Proper disposal of 2-(p-Tolyloxy)ethanamine hydrochloride ensures environmental compliance and prevents downstream reactions in waste carboys.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, damp towels from spill cleanup, and degraded gloves) must be placed in a sealed, puncture-resistant bag. Label clearly as "Hazardous Solid Waste: Toxic Organic Amine Salt."

  • Liquid Waste Segregation: If the compound has been dissolved, the waste must be segregated based on the solvent used.

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), dispose of in the Halogenated Organic Waste stream.

    • If dissolved in non-halogenated solvents (e.g., Methanol, Ethyl Acetate), it may be disposed of in the Non-Halogenated Organic Waste stream, provided the concentration of the chloride counterion does not exceed your institution's threshold for halogenated classification (typically 1% by volume).

References

  • National Research Council (2011). "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment Standard - 29 CFR 1910.132." OSHA. Available at:[Link]

  • American Chemical Society. "ACS Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Publications. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Tolyloxy)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(p-Tolyloxy)ethanamine hydrochloride
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